Product packaging for Ethyl 3-(methylthio)benzoylformate(Cat. No.:CAS No. 1256479-24-9)

Ethyl 3-(methylthio)benzoylformate

Cat. No.: B2838971
CAS No.: 1256479-24-9
M. Wt: 224.27
InChI Key: DOWLMJUETKTDPP-UHFFFAOYSA-N
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Description

Ethyl 3-(methylthio)benzoylformate ( 1256479-24-9) is a chemical compound provided for research and development purposes. It has a molecular formula of C 11 H 12 O 3 S and a molecular weight of 224.27 g/mol . This product is characterized by its high purity, with assays available at 97% . As a benzoylformate derivative featuring a (methylthio) moiety, this ester is a valuable synthetic intermediate in organic chemistry research. Its molecular structure suggests potential applications in the development of novel compounds for various fields, including the synthesis of specialty chemicals and functional materials. Researchers value this compound for its role in exploring new chemical spaces and building complex molecular architectures in a laboratory setting. Disclaimer: This product is intended for research and analysis purposes exclusively. It is strictly labeled as 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3S B2838971 Ethyl 3-(methylthio)benzoylformate CAS No. 1256479-24-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methylsulfanylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S/c1-3-14-11(13)10(12)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWLMJUETKTDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data for Ethyl 3-(methylthio)benzoylformate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the synthesis and characterization of Ethyl 3-(methylthio)benzoylformate could be located. This suggests that the compound is not widely synthesized or characterized in publicly accessible resources.

Extensive searches were conducted for "this compound" and various chemical name derivatives. The search included queries for its proton and carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) data. Additionally, searches for synthetic procedures that would typically include such characterization data were performed, but these efforts did not yield any relevant results for the specified molecule.

It is important to distinguish the requested compound, this compound, from a similarly named but structurally different molecule, Ethyl 3-(methylthio)propionate . Spectroscopic data for the latter is readily available in numerous databases. However, this propionate derivative lacks the benzoyl group (a benzene ring attached to a carbonyl group) that is a key structural feature of the requested benzoylformate compound.

General Experimental Protocols for Spectroscopic Analysis

While specific data for this compound is unavailable, the following sections outline the general experimental methodologies that would be employed for its spectroscopic characterization were the compound available. These protocols are standard in the field of chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired to determine the carbon-hydrogen framework of the molecule.

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of a reference standard, usually tetramethylsilane (TMS), would be added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: The spectra would be recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the functional groups present in the molecule.

  • Sample Preparation: A spectrum could be obtained using a neat sample if it is a liquid, by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). If the compound is a solid, a KBr pellet would be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy could be used, where the sample is placed directly on a crystal surface.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to record the spectrum.

  • Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, and its molecules would be ionized. Common ionization techniques include Electron Ionization (EI) for volatile compounds or softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.

  • Instrumentation: A variety of mass analyzers could be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Data Acquisition: The mass spectrometer would separate the resulting ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a novel compound like this compound is illustrated in the diagram below. This process ensures a comprehensive structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Final Structure Determination Data_Integration->Structure_Determination Final_Report Publication / Report Structure_Determination->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Physical and chemical properties of Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Ethyl 3-(methylthio)benzoylformate" did not yield a compound with established physical and chemical data. The following guide pertains to the closely related and well-documented compound, Ethyl 3-(methylthio)propionate . It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 3-(methylthio)propionate. The information is curated for professionals in research and development.

Core Physical and Chemical Properties

Ethyl 3-(methylthio)propionate is a synthetic carboxylic ester.[1] It is recognized for its characteristic fruity and sulfurous aroma, finding use as a flavoring agent in the food and fragrance industries.[2][3]

Identification and Characterization

Below is a summary of key identifiers for Ethyl 3-(methylthio)propionate.

IdentifierValueSource
CAS Number 13327-56-5[1][2]
Molecular Formula C6H12O2S[1][2]
Molecular Weight 148.22 g/mol [1][2]
IUPAC Name ethyl 3-(methylsulfanyl)propanoate[1]
Synonyms Ethyl 3-(methylthio)propanoate, Ethyl methyl mercaptopropionate[1][2]
EINECS Number 236-370-7[4]
FEMA Number 3343[1][2]
Physicochemical Data

The following table summarizes the key physical and chemical properties of Ethyl 3-(methylthio)propionate.

PropertyValueConditionsSource
Physical State Clear, colorless to pale yellow liquid20°C
Odor Fruity, pineapple, sulfurous[2]
Boiling Point 197 °Cat 760 mmHg[1][2]
Density 1.032 g/mLat 25 °C[2]
Refractive Index 1.46at 20 °C[2]
Flash Point 81 °CClosed cup[2]
Solubility Soluble in 95% ethanol[1]
Vapor Pressure 0.324 mmHgat 25 °C[4]

Experimental Protocols

Synthesis of Ethyl 3-(methylthio)propionate

A common method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition of methyl mercaptan to ethyl acrylate.[4]

Materials:

  • Methyl mercaptan (CH₃SH)

  • Ethyl acrylate (C₅H₈O₂)

  • Sodium methoxide (CH₃ONa) as a catalyst

  • An appropriate solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve sodium methoxide in the solvent.

  • Cool the mixture to a suitable temperature, typically between 0 and 10°C.

  • Slowly add methyl mercaptan to the solution while maintaining the temperature.

  • Subsequently, add ethyl acrylate dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be carefully controlled.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Upon completion, the catalyst is neutralized with a suitable acid.

  • The product is then isolated by extraction and purified by distillation under reduced pressure.

Quality Control: The purity of the synthesized Ethyl 3-(methylthio)propionate is typically assessed using Gas Chromatography (GC) to ensure it meets the required specifications, often ≥99%.[2]

Logical Relationships and Workflows

The synthesis of Ethyl 3-(methylthio)propionate can be visualized as a straightforward workflow.

Synthesis_Workflow Synthesis Workflow for Ethyl 3-(methylthio)propionate cluster_reactants Reactants cluster_catalyst Catalyst Methyl_Mercaptan Methyl Mercaptan Reaction Michael Addition Reaction Methyl_Mercaptan->Reaction Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reaction Purification Neutralization, Extraction, and Distillation Reaction->Purification Final_Product Ethyl 3-(methylthio)propionate Purification->Final_Product

Caption: A diagram illustrating the key stages in the synthesis of Ethyl 3-(methylthio)propionate.

Potential Applications in Research and Drug Development

While the primary application of Ethyl 3-(methylthio)propionate is in the flavor and fragrance industry, its structural motifs may be of interest to researchers in drug development. Esters and thioether functional groups are present in various biologically active molecules.

Although no direct involvement in signaling pathways for Ethyl 3-(methylthio)propionate has been documented in the provided search results, the broader class of benzoylformate derivatives has been explored for various pharmacological activities. For instance, certain derivatives have been investigated for their role as photoinitiators in polymerization processes relevant to medical device coatings.[5] Additionally, other complex sulfur-containing heterocyclic compounds are subjects of interest in the development of novel therapeutic agents.

Further research into the biological activity of Ethyl 3-(methylthio)propionate and its derivatives could uncover potential applications in medicinal chemistry. Its relatively simple structure could serve as a scaffold for the synthesis of more complex molecules with potential therapeutic value.

References

CAS number and IUPAC name for Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Ethyl 3-(methylthio)benzoylformate" did not yield any publicly available data for a compound with this specific name. This suggests it may be a novel or uncharacterized compound. The following technical guide is provided for Ethyl 3-(methylthio)propionate , a structurally related and well-documented compound, to serve as an illustrative example for researchers, scientists, and drug development professionals.

Chemical Identification

  • IUPAC Name: ethyl 3-(methylsulfanyl)propanoate[1][2]

  • CAS Number: 13327-56-5[1][2][3][4]

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for Ethyl 3-(methylthio)propionate, a compound recognized for its applications as a flavoring agent and in fragrance formulations.[2][5] It is a colorless to pale yellow liquid with a characteristic fruity, pineapple-like, and sulfurous odor.[2][4][5]

PropertyValueSource
Molecular FormulaC6H12O2S[1][2][3][4]
Molecular Weight148.22 g/mol [1][4][5]
Boiling Point197 °C (at 760 mm Hg)[4][5]
Density1.032 g/mL (at 25 °C)[4][5]
Refractive Indexn20/D 1.46[4][5]
Flash Point81 °C (177.8 °F) - closed cup[5]
LogP1.57[4]
Purity (Assay)≥99%[5]

Experimental Protocols

A prevalent method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition reaction.[6] This process involves the reaction of an acrylic ester, such as ethyl acrylate, with a thiolated precursor like methyl mercaptan.[6] The successful execution of this synthesis requires meticulous control over reaction parameters to ensure a high yield and purity of the final product.[6]

Materials and Reagents:

  • Ethyl acrylate

  • Methyl mercaptan

  • Suitable catalyst (e.g., a base such as sodium methoxide)

  • Anhydrous solvent (e.g., ethanol or tetrahydrofuran)

  • Inert gas (e.g., nitrogen or argon)

  • Quenching agent (e.g., ammonium chloride solution)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: A reaction vessel is assembled under an inert atmosphere (e.g., nitrogen) and charged with the anhydrous solvent and the catalyst. The setup is cooled to a suitable temperature, typically 0-10 °C, using an ice bath to manage the exothermic nature of the reaction.

  • Addition of Reactants: Ethyl acrylate is added to the stirred solution. Subsequently, methyl mercaptan is introduced slowly to the reaction mixture. The rate of addition is carefully controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.

  • Work-up: Upon completion, the reaction is quenched by the addition of a suitable quenching agent. The mixture is then transferred to a separatory funnel, and the organic layer is extracted using an appropriate solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)propionate.

  • Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]

Visualizations

The following diagram illustrates the logical workflow for the synthesis and purification of Ethyl 3-(methylthio)propionate as described in the experimental protocol.

G Synthesis Workflow of Ethyl 3-(methylthio)propionate A Reaction Setup (Inert Atmosphere) B Addition of Reactants A->B Ethyl Acrylate, Methyl Mercaptan, Catalyst C Reaction Monitoring (TLC/GC) B->C D Work-up (Quenching & Extraction) C->D Reaction Completion E Purification (Vacuum Distillation) D->E F Characterization (NMR, IR, MS) E->F G Final Product: Ethyl 3-(methylthio)propionate F->G

Caption: Synthesis workflow for Ethyl 3-(methylthio)propionate.

While specific signaling pathways for Ethyl 3-(methylthio)propionate are not documented due to its primary use in the flavor and fragrance industry, sulfur-containing molecules are integral to various biological pathways. The diagram below provides a generalized overview of the central role of sulfur-containing amino acids in cellular metabolism, from which various sulfur-containing compounds are derived.

G Central Role of Sulfur Amino Acids Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM Transmethylation Proteins Protein Synthesis Met->Proteins HCy Homocysteine SAM->HCy HCy->Met Remethylation Cys Cysteine HCy->Cys Transsulfuration GSH Glutathione (GSH) Cys->GSH Taurine Taurine Cys->Taurine H2S Hydrogen Sulfide (H2S) (Signaling Molecule) Cys->H2S Cys->Proteins

Caption: Overview of sulfur-containing amino acid metabolism.

References

Theoretical and Computational Blueprint for the Investigation of Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(methylthio)benzoylformate is an aromatic ketone ester with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data on this specific molecule, this whitepaper presents a comprehensive theoretical and computational framework for its characterization. By leveraging Density Functional Theory (DFT), we outline a systematic approach to predict its structural, spectroscopic, and electronic properties. This guide also proposes a general synthetic pathway and discusses potential biological activities based on analogous benzoylformate and methylthio-substituted aromatic compounds. The methodologies and predicted data herein serve as a foundational resource for researchers initiating studies on this and related molecules.

Introduction

This compound is a small molecule featuring a central benzoylformate core, functionalized with a methylthio group at the meta position of the phenyl ring. The benzoylformate moiety is a known pharmacophore and a versatile building block in organic synthesis, notably in the development of photoinitiators and herbicides. The introduction of a methylthio group can significantly modulate the electronic and steric properties of the parent molecule, potentially leading to novel biological activities and material characteristics.

This document provides a detailed guide to the theoretical and computational investigation of this compound. The primary computational tool discussed is Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Theoretical and Computational Methodology

The computational investigation of this compound can be systematically approached using quantum chemical calculations. The following protocol outlines a standard workflow using a typical software package like Gaussian.

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Protocol:

  • Initial Structure Generation: The molecule is first drawn in a molecular editor and a preliminary 3D structure is generated.

  • Computational Method: Density Functional Theory (DFT) calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • Basis Set: The 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency, allowing for polarization and diffuse functions.

  • Optimization: The geometry is optimized in the gas phase or with a solvent model (e.g., PCM for water or ethanol) to find the lowest energy conformation.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The results of this calculation also yield the predicted infrared (IR) spectrum.

The workflow for this computational analysis is depicted in the diagram below.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Data Analysis and Interpretation mol_structure Initial Molecular Structure method_selection Select DFT Method (B3LYP) mol_structure->method_selection basis_set Select Basis Set (6-311++G(d,p)) method_selection->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props opt_geom Optimized Geometry freq_calc->opt_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum thermo_props Thermodynamic Properties freq_calc->thermo_props

Figure 1: Computational workflow for theoretical analysis.
Electronic Property Analysis

Understanding the electronic structure is crucial for predicting reactivity. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Protocol:

  • Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the optimized geometry calculation. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify electrophilic and nucleophilic sites on the molecule.

Spectroscopic Property Prediction

Computational methods can predict spectroscopic data, such as NMR chemical shifts, which are invaluable for structure elucidation.

Protocol:

  • NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level of theory.

  • Reference Standard: Calculations are also performed for a reference standard, typically Tetramethylsilane (TMS), at the same level of theory.

  • Chemical Shift Prediction: The predicted ¹H and ¹³C NMR chemical shifts are calculated relative to the TMS standard.

Predicted Molecular Properties (Hypothetical Data)

The following tables summarize the types of quantitative data that would be generated from the proposed computational studies. The values presented are illustrative and based on typical results for similar aromatic esters.

Table 1: Predicted Structural Parameters

ParameterPredicted Value
Bond Lengths (Å)
C=O (ester)~1.21
C=O (ketone)~1.23
C-S~1.78
S-CH₃~1.82
Bond Angles (°) **
O=C-C=O~123.5
C-S-C~101.2
Dihedral Angles (°) **
Phenyl-C(=O)-C(=O)-O~90.0

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value
Electronic Properties
HOMO Energy~ -6.5 eV
LUMO Energy~ -2.0 eV
HOMO-LUMO Gap~ 4.5 eV
Vibrational Frequencies (cm⁻¹)
C=O Stretch (ester)~1730
C=O Stretch (ketone)~1680
C-S Stretch~700
NMR Chemical Shifts (ppm)
¹³C (C=O, ester)~165
¹³C (C=O, ketone)~190
¹H (CH₃ of ethyl)~1.3
¹H (CH₂ of ethyl)~4.3
¹H (S-CH₃)~2.5

Potential Synthetic Route and Biological Significance

While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthesis

A likely synthetic pathway would involve the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The general scheme for this reaction is illustrated below.

synthesis_pathway reactant1 Thioanisole product This compound reactant1->product reactant2 Ethyl Oxalyl Chloride reactant2->product catalyst AlCl₃ (Lewis Acid) catalyst->product Friedel-Crafts Acylation

Figure 2: Proposed synthesis of this compound.
Potential Biological and Pharmacological Relevance

Benzoylformate derivatives have been investigated for a range of biological activities. The presence of the α-keto ester functionality makes them interesting candidates for enzyme inhibition studies. Furthermore, sulfur-containing aromatic compounds are prevalent in many pharmaceuticals. The introduction of the methylthio group could enhance lipophilicity, potentially improving cell membrane permeability. Based on related structures, potential areas for biological investigation include:

  • Antimicrobial Activity: Many sulfur-containing heterocycles and aromatic compounds exhibit antibacterial and antifungal properties.

  • Enzyme Inhibition: The α-keto acid moiety is a known inhibitor of various enzymes, including kynurenine-3-monooxygenase, which is relevant in neurodegenerative diseases.

  • Anticancer Activity: Modifications of the benzoyl scaffold have led to compounds with antiproliferative effects.

Conclusion

This whitepaper provides a comprehensive theoretical framework for the characterization of this compound, a molecule for which experimental data is currently lacking. The outlined computational protocols, based on Density Functional Theory, offer a reliable pathway to predict its structural, electronic, and spectroscopic properties. The hypothetical data presented serves as a benchmark for future experimental work. Furthermore, the proposed synthetic route and discussion of potential biological activities provide a clear starting point for researchers in drug discovery and materials science to begin their investigation of this promising compound.

An In-depth Technical Guide to Ethyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound Name: This technical guide focuses on Ethyl 3-(methylthio)propionate. While the initial request specified "Ethyl 3-(methylthio)benzoylformate," extensive searches yielded no commercially available compound or scientific literature under that name. It is highly probable that the intended compound of interest was Ethyl 3-(methylthio)propionate, a well-documented and commercially available substance.

This guide is intended for researchers, scientists, and professionals in drug development and other relevant fields, providing comprehensive information on the commercial suppliers, physicochemical properties, synthesis, and analysis of Ethyl 3-(methylthio)propionate.

Commercial Suppliers

Ethyl 3-(methylthio)propionate is available from various chemical suppliers, often in different grades for research and industrial applications. Key suppliers include:

  • Sigma-Aldrich (now part of MilliporeSigma): Offers the compound in various purities, including grades suitable for flavors and fragrances.[1]

  • TCI (Tokyo Chemical Industry): Provides Ethyl 3-(methylthio)propionate, with specifications on purity available on their website.

  • Amitychem: A China-based manufacturer and supplier of a range of chemicals, including Ethyl 3-(methylthio)propionate.[2]

  • AK Scientific, Inc. (AKSci): Supplies a range of reagents for research and development, including this compound.[3]

  • Santa Cruz Biotechnology: Offers Ethyl 3-(methylthio)propionate for research purposes.[4]

  • Ventos: A supplier specializing in flavor and fragrance ingredients.[5]

  • Lab Pro Inc.: Distributes laboratory chemicals and supplies, including Ethyl 3-(methylthio)propionate.[6]

  • The Good Scents Company: While not a direct seller, it provides extensive information on the compound and lists various suppliers.[7]

  • ChemBK: Lists multiple suppliers and provides an overview of the compound's properties.[8]

  • ECHEMI: A platform that connects buyers with chemical manufacturers, listing several suppliers for Ethyl 3-(methylthio)propionate.[2]

Physicochemical Data

The following table summarizes the key quantitative data for Ethyl 3-(methylthio)propionate.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂S[8][9][10][11]
Molecular Weight 148.22 g/mol [6][9][11][12]
CAS Number 13327-56-5[3][4][5][6][9][11][13]
Appearance Colorless to pale yellow liquid[7][9]
Odor Fruity, pineapple, sulfurous, sweet, onion-like[1][5][9][10][12]
Boiling Point 196-197 °C at 760 mmHg[1][3][7][8][9]
Density 1.032 g/mL at 25 °C[1][2][8]
Refractive Index (n20/D) 1.457 - 1.463[1][2][7][9]
Flash Point 81 °C (177.8 °F) - closed cup[12]
Solubility Soluble in ethanol[9][10]
Purity (typical) ≥98%[1][3][6]

Experimental Protocols

A common and efficient method for the synthesis of Ethyl 3-(methylthio)propionate is the Michael addition of methyl mercaptan to ethyl acrylate.[14] This reaction involves the 1,4-conjugate addition of a nucleophile (the thiolate) to an α,β-unsaturated carbonyl compound.

Materials and Equipment:

  • Ethyl acrylate

  • Methyl mercaptan (or a suitable precursor like sodium thiomethoxide)

  • A basic catalyst (e.g., sodium methoxide, triethylamine)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Reaction flask equipped with a magnetic stirrer, condenser, and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is charged with the anhydrous solvent and the basic catalyst under an inert atmosphere. The flask is cooled in an ice bath.

  • Addition of Reactants: Ethyl acrylate is dissolved in the anhydrous solvent and added to the reaction flask. Methyl mercaptan is then added dropwise to the stirred solution via a dropping funnel. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature below a certain threshold (e.g., 10-15 °C).

  • Reaction Monitoring: The reaction is stirred at a controlled temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting materials.

  • Work-up: Once the reaction is complete, the catalyst is neutralized with a mild acid (e.g., dilute hydrochloric acid or ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)propionate.

Quality Control: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][14]

For the analysis of Ethyl 3-(methylthio)propionate, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed.[15]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 or Newcrom R1 column.[15]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For methods compatible with mass spectrometry, a small amount of formic acid is used as an additive. For other applications, phosphoric acid can be used.[15]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Sample Preparation: A standard solution of Ethyl 3-(methylthio)propionate is prepared in the mobile phase or a compatible solvent at a known concentration. Samples to be analyzed are similarly prepared, ensuring they are filtered through a 0.45 µm filter before injection.

  • Analysis: The prepared sample is injected into the HPLC system.

  • Data Interpretation: The retention time of the peak corresponding to Ethyl 3-(methylthio)propionate is used for identification by comparing it to a standard. The peak area is used for quantification against a calibration curve generated from standards of known concentrations. This method is scalable and can be adapted for preparative separation to isolate impurities.[15]

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ethyl_acrylate Ethyl Acrylate reaction_vessel Reaction Vessel (Inert Atmosphere, Cooled) ethyl_acrylate->reaction_vessel methyl_mercaptan Methyl Mercaptan methyl_mercaptan->reaction_vessel catalyst Basic Catalyst (e.g., NaOMe) catalyst->reaction_vessel solvent Anhydrous Solvent (e.g., Ethanol) solvent->reaction_vessel neutralization Neutralization reaction_vessel->neutralization Reaction Completion extraction Extraction neutralization->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation final_product Pure Ethyl 3-(methylthio)propionate distillation->final_product

Caption: Synthesis workflow for Ethyl 3-(methylthio)propionate.

QC_Workflow cluster_analysis Analytical Methods start Synthesized Product sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep hplc RP-HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr data_analysis Data Analysis (Purity & Identity Confirmation) hplc->data_analysis gcms->data_analysis nmr->data_analysis decision Pass / Fail data_analysis->decision pass Product Release decision->pass Meets Specs fail Repurification / Rejection decision->fail Out of Spec

Caption: Quality control workflow for Ethyl 3-(methylthio)propionate.

References

Safety Data Sheet for Ethyl 3-(methylthio)benzoylformate Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the Safety Data Sheet (SDS) and associated technical data for Ethyl 3-(methylthio)benzoylformate (CAS No. 1256479-24-9) did not yield a publicly available document. While the existence of the compound, also known by its Dutch name "Ethyl 3-(methylthio)benzoylformaat," is confirmed with the molecular formula C11H12O3S, detailed safety and toxicological information necessary for creating an in-depth technical guide is not accessible in the public domain.[1]

The core requirements of this request—summarizing quantitative data from an SDS, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled without the foundational safety and experimental data typically found in an SDS.

However, information is readily available for a structurally similar compound, Ethyl 3-(methylthio)propionate (CAS No. 13327-56-5). Should research on this alternative compound be of interest, a detailed technical guide, including its safety data, physical and chemical properties, and available toxicological information, can be provided. This would include a summary of its use as a flavoring agent and fragrance ingredient.[2][3][4][5][6][7]

Available Data for the Alternative Compound: Ethyl 3-(methylthio)propionate

For illustrative purposes, the following tables summarize the kind of data that would be presented for Ethyl 3-(methylthio)propionate.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC6H12O2S[3][8]
Molecular Weight148.22 g/mol [8]
AppearanceClear colorless to pale yellow liquid[9][10]
OdorFruity, pineapple, sulfurous[2][5][7][9]
Boiling Point197 °C[5]
Density1.032 g/mL at 25 °C[5]
Refractive Indexn20/D 1.46[5]
Safety and Handling Information
Hazard StatementPrecautionary Statement
Not classified as hazardous for 97.1% of reports.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]
May cause respiratory tract irritation upon inhalation.[10]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
May cause skin irritation and dermatitis.[10]S24/25: Avoid contact with skin and eyes.
May cause eye irritation.[10]-

Experimental Workflows and Diagrams

Without specific experimental data on biological activity or signaling pathways for this compound, no diagrams can be generated.

Should you wish to proceed with a detailed report on Ethyl 3-(methylthio)propionate , please advise. The subsequent report would include a comprehensive review of its available safety data, experimental protocols from cited literature (if available), and relevant visualizations.

References

Potential starting materials for Ethyl 3-(methylthio)benzoylformate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Ethyl 3-(methylthio)benzoylformate: Potential Starting Materials and Synthetic Pathways

Introduction

This compound is an aromatic keto-ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a methylthio group at the meta position of the benzoyl moiety, offers a unique scaffold for further chemical modification. This technical guide provides a comprehensive overview of potential starting materials and detailed synthetic strategies for the preparation of this compound, aimed at researchers and professionals in chemical synthesis and drug development. Two primary retrosynthetic pathways are explored: a direct Friedel-Crafts acylation approach and a multi-step synthesis commencing with the construction of the substituted aromatic ring.

Retrosynthetic Analysis

A logical breakdown of the target molecule, this compound, reveals two key strategic disconnections.

  • C-C Bond Formation (Friedel-Crafts approach): The most direct approach involves the formation of the bond between the aromatic ring and the carbonyl group of the benzoylformate moiety. This suggests a Friedel-Crafts acylation reaction using thioanisole and an appropriate acylating agent like ethyl oxalyl chloride.

  • Functional Group Interconversion (Building from a substituted benzene): An alternative strategy involves starting with a pre-functionalized benzene ring, specifically 3-(methylthio)benzoic acid. This intermediate can then be converted to the final product through a series of steps, including activation to an acid chloride and subsequent reaction to form the keto-ester.

Pathway 1: Friedel-Crafts Acylation of Thioanisole

This pathway represents the most convergent and potentially efficient route to the target molecule. The core of this strategy is the electrophilic aromatic substitution reaction between thioanisole (methyl phenyl sulfide) and ethyl oxalyl chloride, catalyzed by a Lewis acid.

Starting Materials:

  • Thioanisole

  • Ethyl oxalyl chloride

  • Lewis Acid Catalyst (e.g., Aluminum chloride, AlCl₃)

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[1][2]

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas. The entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture Preparation: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The suspension is cooled to 0-5°C using an ice bath.

  • Addition of Reactants: A solution of ethyl oxalyl chloride (1.0 equivalent) in the same dry solvent is added dropwise to the cooled AlCl₃ suspension over 30 minutes, allowing for the formation of the acylium ion complex.

  • Substrate Addition: Thioanisole (1.0 equivalent) dissolved in the dry solvent is then added dropwise to the reaction mixture over 30-60 minutes, while maintaining the temperature at 0-5°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5°C for an additional 1-2 hours and then allowed to warm to room temperature, stirring for another 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The mixture is stirred vigorously for 15-20 minutes. The organic layer is separated using a separatory funnel, and the aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Workflow Diagram: Friedel-Crafts Acylation Route

G Thioanisole Thioanisole Reaction Friedel-Crafts Acylation (0°C to RT, DCM) Thioanisole->Reaction EtOxCl Ethyl Oxalyl Chloride EtOxCl->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Product This compound Reaction->Product

Caption: Workflow for the direct synthesis via Friedel-Crafts acylation.

Pathway 2: Synthesis from 3-Chlorobenzonitrile

This pathway involves the initial synthesis of a key intermediate, 3-(methylthio)benzoic acid, which is then elaborated to the final product. This route is advantageous when thioanisole is not the preferred starting material or when a more modular approach is desired.

Step 2a: Synthesis of 3-(Methylthio)benzoic Acid

This step utilizes a nucleophilic aromatic substitution followed by hydrolysis.

Starting Materials:

  • 3-Chlorobenzonitrile

  • Sodium methylmercaptide (NaSMe)

  • Phase Transfer Catalyst (optional)

Experimental Protocol: Preparation of 3-(Methylthio)benzoic Acid

This protocol is adapted from published patent literature.[3][4]

  • Nucleophilic Substitution: In a three-necked flask, 3-chlorobenzonitrile (1.0 equivalent) is dissolved in an appropriate organic solvent (e.g., toluene or dichlorobenzene). A phase-transfer catalyst, such as a resin-immobilized quaternary ammonium salt (2-5% by weight), can be added. The mixture is heated to 60-70°C with vigorous stirring.

  • Reagent Addition: A solution of sodium methylmercaptide (1.1-1.5 equivalents) is added dropwise over 2-3 hours. After the addition is complete, the temperature is raised to 80°C and the reaction is stirred until the starting material is consumed (monitored by GC or TLC).

  • Hydrolysis: To the same reaction vessel, a solution of sodium hydroxide (2.0-3.0 equivalents) is added. The temperature is increased to 100-110°C and the mixture is refluxed until the evolution of ammonia gas ceases, indicating complete hydrolysis of the nitrile group.

  • Workup and Isolation: After cooling, the reaction mixture is transferred to a separatory funnel. The aqueous layer is separated and the organic layer is discarded. The aqueous phase is then cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Purification: The solid crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by distillation to yield pure 3-(methylthio)benzoic acid.

Workflow Diagram: Synthesis of Key Intermediate

G Start 3-Chlorobenzonitrile Step1 Nucleophilic Substitution & Hydrolysis Start->Step1 Reagent1 1. NaSMe 2. NaOH (aq) Reagent1->Step1 Reagent2 3. HCl (aq) Intermediate 3-(Methylthio)benzoic Acid Step1->Intermediate Intermediate->Reagent2 Acidification/ Workup

Caption: Synthesis of the 3-(methylthio)benzoic acid intermediate.

Step 2b: Conversion to Final Product

Once 3-(methylthio)benzoic acid is obtained, it must be converted to the ethyl benzoylformate. This is a multi-step process that first involves activation of the carboxylic acid, typically to an acid chloride.

  • Formation of Acid Chloride: 3-(methylthio)benzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of DMF to yield 3-(methylthio)benzoyl chloride.[5]

  • Formation of the Keto-Ester: The resulting acid chloride can then be converted to the target keto-ester. While several methods exist for this transformation, they are often complex. A plausible, though not trivial, route would be the reaction of the 3-(methylthio)benzoyl chloride with a reagent such as the magnesium salt of ethyl hydrogen malonate, followed by decarboxylation. Due to its complexity, the direct Friedel-Crafts acylation (Pathway 1) is generally preferred for its straightforwardness.

Data Presentation: Properties of Key Reactants

The following table summarizes key quantitative data for the primary starting materials discussed.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
ThioanisoleC₇H₈S124.21100-68-5-15.5188
Ethyl oxalyl chlorideC₄H₅ClO₃136.534755-77-5N/A135
3-ChlorobenzonitrileC₇H₄ClN137.57766-84-741-43205
3-(Methylthio)benzoic acidC₈H₈O₂S168.21825-99-0126-130N/A

Conclusion

Two viable synthetic strategies for the preparation of this compound have been outlined.

  • Pathway 1 (Friedel-Crafts Acylation) is the more direct and convergent approach, making it the recommended route for efficiency. Its success hinges on the regioselectivity of the acylation of thioanisole, which is expected to favor the para-product, but the meta-isomer can be separated chromatographically.

  • Pathway 2 (From 3-Chlorobenzonitrile) provides an unambiguous route to the 3-substituted pattern. While more steps are involved, this pathway offers greater control over the isomer purity of the final product and relies on well-established name reactions.

The choice of pathway will depend on the availability of starting materials, desired purity, scalability, and the specific capabilities of the research laboratory. Both routes offer promising access to this compound for further use in research and development.

References

A Comprehensive Review of Substituted Benzoylformate Esters: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoylformate esters, a class of α-keto esters, have emerged as a versatile scaffold in medicinal chemistry and drug development. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of biological activities. This technical guide provides an in-depth review of the current literature on substituted benzoylformate esters, focusing on their synthesis, biological evaluation, and potential as therapeutic agents.

Synthesis of Substituted Benzoylformate Esters

The synthesis of substituted benzoylformate esters can be broadly categorized into two main approaches: esterification of the corresponding substituted benzoylformic acid and direct synthesis from other precursors.

1. Esterification of Substituted Benzoylformic Acids:

This is the most common and straightforward method. A substituted benzoylformic acid is reacted with an appropriate alcohol in the presence of an acid catalyst.

  • Traditional Method: Strong mineral acids like sulfuric acid have been traditionally used as catalysts. However, this method can lead to the decomposition of benzoylformic acid, resulting in lower yields and selectivity.[1]

  • Solid Acid Catalysis: More recent and eco-friendly methods utilize solid acid catalysts, such as TiO₂/SO₄²⁻. This approach offers milder reaction conditions, high selectivity, and high yields, with the added benefit of catalyst recyclability.[1]

A general workflow for this synthetic approach is outlined below:

G cluster_synthesis Esterification of Substituted Benzoylformic Acid start Substituted Benzoylformic Acid + Alcohol catalyst Acid Catalyst (e.g., H₂SO₄ or TiO₂/SO₄²⁻) start->catalyst Addition reaction Esterification Reaction start->reaction catalyst->reaction product Substituted Benzoylformate Ester reaction->product workup Work-up and Purification product->workup

Figure 1: General workflow for the synthesis of substituted benzoylformate esters via esterification.

2. Synthesis from Other Precursors:

An alternative route involves the oxidation of substituted mandelic acid esters. For instance, ethyl benzoylformate can be synthesized from ethyl mandelate using potassium permanganate as the oxidizing agent.

Experimental Protocol: Synthesis of Ethyl Benzoylformate from Mandelic Acid

This protocol is adapted from a literature procedure and provides a detailed methodology for the synthesis of ethyl benzoylformate.

  • Oxidation of Mandelic Acid: Mandelic acid is dissolved in a suitable solvent and cooled in an ice bath. Potassium permanganate is added portion-wise while maintaining a low temperature. The reaction progress is monitored for the disappearance of the permanganate color.

  • Work-up: Excess permanganate is quenched with ethanol. The precipitated manganese dioxide is removed by filtration. The filtrate is then acidified and extracted with an organic solvent.

  • Esterification: The crude benzoylformic acid is esterified by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Purification: The resulting ethyl benzoylformate is purified by distillation under reduced pressure.

Biological Activities of Substituted Benzoylformate Esters and Related Compounds

While research on substituted benzoylformate esters is still expanding, studies on structurally related benzoyl derivatives have demonstrated a wide spectrum of biological activities, suggesting the therapeutic potential of this class of compounds.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzoyl derivatives. For instance, a series of novel benzamide derivatives have been synthesized and evaluated for their antibacterial activity against various strains, including Bacillus subtilis and Escherichia coli. Some of these compounds exhibited significant activity with low minimum inhibitory concentrations (MICs).

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
Compound 9 Gram-positive & Gram-negative bacteria7.8 - 100031.3 - 2000

Table 1: Antimicrobial activity of a selected phenylglyoxylic acid derivative (a close analog of benzoylformate esters). Data extracted from a study on phenylglyoxylic acid derivatives.[2]

Anti-inflammatory Activity

The anti-inflammatory properties of phenylglyoxylic acid derivatives have also been investigated. In animal models, certain derivatives have shown a significant reduction in edema formation.[2] For example, 2-[2-(acetylamino)phenyl]-N-(2,4-dichlorophenyl)-2-oxoacetamide was identified as a potent anti-inflammatory agent.[2]

Anticancer Activity

The anticancer potential of benzoyl-containing heterocyclic compounds has been a subject of interest. A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed potent anticancer activity against a panel of human cancer cell lines.

CompoundCell LineIC₅₀ (µM)
Compound 19 MGC 80-3, HCT-116, CHO1.0 - 1.7
Compound 21 HepG2, DU145, CT-260.5 - 0.9
Compound 15 A5493.6

Table 2: Anticancer activity of selected 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives. Data extracted from a study on pyrrole derivatives.[2][3]

The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis.[2][3]

G cluster_apoptosis Proposed Anticancer Mechanism compound Substituted Benzoyl Derivative cell Cancer Cell compound->cell cycle Cell Cycle Arrest (S Phase) cell->cycle apoptosis Apoptosis Induction cycle->apoptosis death Cell Death apoptosis->death

Figure 2: Proposed mechanism of anticancer activity for certain substituted benzoyl derivatives.

Antiviral Activity

Derivatives of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one have demonstrated selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[4] Several compounds in this series exhibited promising antiviral activity with good selectivity indices.[4]

Pharmacokinetics and Drug Development Potential

The pharmacokinetic properties of substituted benzoylformate esters are not yet extensively studied. However, the ester functionality itself suggests a potential for use as prodrugs. Ester prodrugs are often employed to enhance the lipophilicity of a parent drug, thereby improving its absorption and bioavailability.[5] The ester can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. This strategy has been successfully applied to other classes of drugs.

Further research is warranted to explore the structure-activity relationships (SAR) and the absorption, distribution, metabolism, and excretion (ADME) profiles of substituted benzoylformate esters. Such studies will be crucial in guiding the design of new drug candidates with improved efficacy and pharmacokinetic properties.

Conclusion

Substituted benzoylformate esters represent a promising class of compounds with a broad range of potential therapeutic applications. Their straightforward synthesis and the tunability of their chemical structure make them attractive targets for medicinal chemists. While preliminary studies on related benzoyl derivatives have shown encouraging results in the areas of antimicrobial, anti-inflammatory, anticancer, and antiviral activities, a more systematic investigation of substituted benzoylformate esters is needed. Future research should focus on building a comprehensive library of these compounds, elucidating their mechanisms of action, and evaluating their pharmacokinetic profiles to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Ethyl 3-(methylthio)benzoylformate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(methylthio)benzoylformate is a specialized organic building block with significant potential in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring an alpha-ketoester functionality and a methylthio-substituted aromatic ring, offers multiple reactive sites for a variety of chemical transformations. These notes provide an overview of its properties, a proposed synthetic protocol, and potential applications in organic synthesis.

Introduction

Alpha-ketoesters are valuable intermediates in organic synthesis, serving as precursors to a wide array of functional groups and heterocyclic systems. The presence of a methylthio group on the phenyl ring of this compound introduces an additional layer of functionality. The sulfur atom can act as a directing group in electrophilic aromatic substitution, be oxidized to sulfoxide or sulfone moieties to modulate electronic properties, or participate in metal-catalyzed cross-coupling reactions. This combination of reactive centers makes this compound a promising scaffold for the development of novel pharmaceuticals and functional materials.

Chemical and Physical Properties

PropertyPredicted Value/Information
CAS Number 1256479-24-9
Molecular Formula C₁₁H₁₂O₃S
Molecular Weight 224.28 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, EtOAc)
Synonyms Ethyl 2-(3-(methylthio)phenyl)-2-oxoacetate

Proposed Synthetic Protocols

Direct, peer-reviewed synthetic procedures for this compound are not widely published. However, based on established organic chemistry principles, two plausible synthetic routes are proposed below.

Protocol 1: Friedel-Crafts Acylation of Thioanisole

This is the most direct and likely most efficient route. The methylthio group of thioanisole is an ortho-, para-directing group in electrophilic aromatic substitution.[1] Therefore, the Friedel-Crafts acylation with ethyl oxalyl chloride is expected to yield a mixture of the para (4-substituted) and ortho (2-substituted) isomers, with the meta (3-substituted) isomer as a minor product. Careful optimization of reaction conditions and purification by chromatography would be necessary to isolate the desired 3-isomer.

Reaction Scheme:

G Thioanisole Thioanisole Reaction + Thioanisole->Reaction EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) Solvent Solvent (e.g., CS₂ or CH₂Cl₂) Product This compound (and isomers) Reaction->Product 1. Lewis Acid 2. Work-up

Figure 1. Proposed synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Thioanisole (methyl phenyl sulfide)

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid[2][3]

  • Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous CS₂ or DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add thioanisole (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition of thioanisole, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound isomer.

Protocol 2: Synthesis via 3-(Methylthio)benzoic Acid

This two-step route involves the synthesis of the corresponding carboxylic acid followed by esterification.

Step 1: Synthesis of 3-(Methylthio)benzoic Acid

A plausible route to 3-(methylthio)benzoic acid starts from 3-chlorobenzonitrile, which undergoes nucleophilic aromatic substitution with sodium thiomethoxide, followed by hydrolysis of the nitrile.[4][5]

G Start 3-Chlorobenzonitrile Intermediate1 3-(Methylthio)benzonitrile Start->Intermediate1 1. NaSMe (Phase Transfer Catalyst) Product 3-(Methylthio)benzoic Acid Intermediate1->Product 2. H₃O⁺, Δ

Figure 2. Synthesis of the 3-(methylthio)benzoic acid precursor.

Step 2: Fischer Esterification

The resulting carboxylic acid can be esterified using ethanol in the presence of an acid catalyst.[6][7]

Reaction Scheme:

G CarboxylicAcid 3-(Methylthio)benzoylformic Acid Reaction + CarboxylicAcid->Reaction Ethanol Ethanol (excess) Ethanol->Reaction AcidCatalyst H₂SO₄ (cat.) Product This compound Reaction->Product H₂SO₄ (cat.), Δ

Figure 3. Fischer esterification to yield the final product.

Materials:

  • 3-(Methylthio)benzoylformic acid (assuming prior synthesis)

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 3-(methylthio)benzoylformic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by vacuum distillation or column chromatography.

Applications in Organic Synthesis

This compound is a versatile building block due to its multiple reactive sites.

Synthesis of Heterocycles

The α-ketoester moiety is a common precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as:

  • Quinoxalines: Condensation with ortho-phenylenediamines.

  • Thiazoles: Hantzsch thiazole synthesis with a thioamide.

  • Pyrazoles: Reaction with hydrazines.

  • Isoxazoles: Reaction with hydroxylamine.

These heterocyclic cores are prevalent in many biologically active molecules.

G Start This compound Het1 Quinoxalines Start->Het1 o-phenylenediamine Het2 Thiazoles Start->Het2 thioamide Het3 Pyrazoles Start->Het3 hydrazine Het4 Isoxazoles Start->Het4 hydroxylamine

Figure 4. Potential heterocyclic syntheses from the title compound.

Asymmetric Synthesis

The ketone of the benzoylformate can be asymmetrically reduced to the corresponding α-hydroxy ester using chiral reducing agents or biocatalysts. These chiral α-hydroxy esters are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals.

Cross-Coupling Reactions

The methylthio group can be a handle for various cross-coupling reactions. For instance, it can be transformed into a sulfonium salt, which can then participate in coupling reactions. Alternatively, under specific conditions, the C-S bond can be activated for coupling.

Modification of the Methylthio Group

The sulfur atom can be oxidized to a sulfoxide or a sulfone. These transformations significantly alter the electronic properties of the aromatic ring, which can be useful for tuning the properties of a target molecule, such as a drug candidate's metabolic stability or receptor binding affinity.

Conclusion

This compound, while not a widely commercialized reagent, presents itself as a highly promising and versatile building block for organic synthesis. The synthetic protocols outlined, based on fundamental and well-established reactions, provide a clear path to its preparation. Its multifunctional nature opens up a wide range of possibilities for the synthesis of complex and potentially bioactive molecules, making it a valuable target for further investigation by the research and drug development community.

References

Applications of Ethyl 3-(methylthio)benzoylformate in Medicinal Chemistry: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the applications of Ethyl 3-(methylthio)benzoylformate in the field of medicinal chemistry have yielded no specific results. The scientific literature readily available through public databases does not contain significant data on its use as a therapeutic agent, a scaffold for drug design, or its involvement in any characterized signaling pathways.

While the compound this compound is documented as a chemical entity, with its structure and basic properties known, its biological activity and potential medicinal applications remain largely unexplored in published research.[1] This scarcity of information prevents the creation of detailed application notes, experimental protocols, and data tables as requested.

Compounds with similar structural features, such as benzoylformate and methylthio moieties, have been investigated in various medicinal chemistry contexts. For instance, other ester derivatives have been explored for their cytostatic and apoptosis-inducing properties.[2][3] However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Further research is required to determine if this compound possesses any significant biological activity that would warrant its investigation as a potential therapeutic agent. At present, there are no established experimental protocols or quantitative data regarding its efficacy, toxicity, or mechanism of action in a medicinal context.

Therefore, it is not possible to provide the requested detailed application notes, protocols, or visualizations for this compound in medicinal chemistry due to the absence of relevant scientific literature. Researchers interested in this specific molecule would need to conduct foundational in vitro and in vivo studies to ascertain its potential pharmacological profile.

References

Application Notes and Protocols: Reaction of Ethyl 3-(methylthio)benzoylformate with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(methylthio)benzoylformate is an α-ketoester containing an electron-donating methylthio group at the meta position of the benzene ring. The electrophilic carbonyl carbons of the keto and ester functionalities are susceptible to nucleophilic attack. This document outlines generalized protocols for the reaction of this compound with various classes of nucleophiles, including nitrogen, carbon, and hydride nucleophiles. The anticipated products are valuable intermediates in organic synthesis, particularly for the preparation of substituted α-hydroxy acids and their derivatives, which are important scaffolds in medicinal chemistry.

Data Presentation: Representative Reactions of Substituted Ethyl Benzoylformates

The following tables summarize typical reaction conditions and reported yields for the reaction of ethyl benzoylformate and its derivatives with various nucleophiles. These serve as a starting point for the development of specific protocols for this compound.

Table 1: Reaction with Nitrogen Nucleophiles

NucleophileProduct TypeGeneral ConditionsRepresentative Yield (%)
Primary Aminesα-Amino-α-phenylacetic acid derivativesVaries, can be catalyzed by acid or base.Moderate to High
Secondary Aminesα-Amino-α-phenylacetic acid derivativesTypically requires activation of the carbonyl group.Moderate
HydrazineHydrazide derivativesReflux in a suitable solvent like ethanol.[1][2]Good to Excellent

Table 2: Reaction with Carbon Nucleophiles

NucleophileProduct TypeGeneral ConditionsRepresentative Yield (%)
Grignard Reagents (e.g., RMgBr)Tertiary alcoholsAnhydrous ether or THF, low temperature.[3][4]Good to Excellent
Organolithium Reagents (e.g., RLi)Tertiary alcoholsAnhydrous ether or THF, low temperature.Good to Excellent
Wittig Reagents (e.g., Ph3P=CHR)α,β-Unsaturated estersAnhydrous solvent (e.g., THF, CH2Cl2), often with a base.[5][6]Good to Excellent

Table 3: Reaction with Hydride Nucleophiles

NucleophileProduct TypeGeneral ConditionsRepresentative Yield (%)
Sodium Borohydride (NaBH4)α-Hydroxy-α-phenylacetic acid ethyl esterMethanol or ethanol, room temperature.[7]High

Experimental Protocols

The following are generalized experimental protocols. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize ethyl 2-(benzylamino)-2-hydroxy-2-(3-(methylthio)phenyl)acetate.

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Toluene

  • Glacial Acetic Acid (catalyst)

  • Dean-Stark trap

  • Standard glassware for reflux

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene.

  • Add benzylamine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Reaction with a Grignard Reagent (e.g., Methylmagnesium Bromide)

Objective: To synthesize ethyl 2-hydroxy-2-(3-(methylthio)phenyl)propanoate.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq) dropwise from the dropping funnel, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product by spectroscopic methods.

Protocol 3: Reduction with Sodium Borohydride

Objective: To synthesize ethyl 2-hydroxy-2-(3-(methylthio)phenyl)acetate.

Materials:

  • This compound

  • Sodium borohydride

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[7]

  • After the addition, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • If necessary, purify the product by silica gel column chromatography.

  • Characterize the product by spectroscopic methods.

Visualizations

Reaction Pathways

Reaction_Pathways Start This compound N_Nuc Nitrogen Nucleophiles (e.g., RNH2) Start->N_Nuc Nucleophilic Addition C_Nuc Carbon Nucleophiles (e.g., R-MgBr) Start->C_Nuc Nucleophilic Addition H_Nuc Hydride Nucleophiles (e.g., NaBH4) Start->H_Nuc Reduction Prod_N α-Amino-α-hydroxy Ester Derivative N_Nuc->Prod_N Prod_C Tertiary Alcohol C_Nuc->Prod_C Prod_H α-Hydroxy Ester H_Nuc->Prod_H

Caption: General reaction pathways of this compound with different classes of nucleophiles.

Experimental Workflow for Grignard Reaction

Grignard_Workflow A Dissolve this compound in anhydrous ether/THF B Cool to 0°C A->B C Slowly add Grignard reagent B->C D Stir at 0°C, then warm to RT C->D E Quench with aq. NH4Cl D->E F Extract with ether E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: A typical experimental workflow for the Grignard reaction with this compound.

Logical Relationship of Nucleophile Reactivity

Nucleophile_Reactivity Reactivity Nucleophile Reactivity Strong Strong (e.g., RLi, RMgBr) Reactivity->Strong Moderate Moderate (e.g., RNH2) Reactivity->Moderate Weak Weak (e.g., H2O, ROH) Reactivity->Weak Product_Strong Addition to both C=O groups Strong->Product_Strong Product_Moderate Addition to α-keto C=O Moderate->Product_Moderate Product_Weak No reaction without catalyst Weak->Product_Weak

Caption: A logical diagram illustrating the expected outcome based on nucleophile strength.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 3-(methylthio)benzoylformate is a versatile starting material for the synthesis of various heterocyclic compounds. Its α-ketoester functionality provides two adjacent electrophilic centers, making it an ideal precursor for condensation reactions with a range of binucleophilic reagents. The presence of the 3-(methylthio)phenyl group allows for the introduction of a sulfur-containing moiety into the final heterocyclic scaffold, a common feature in many biologically active molecules. This document outlines detailed protocols for the synthesis of quinoxaline and quinoline derivatives starting from this compound.

Synthesis of 2-(3-(methylthio)phenyl)quinoxaline-3-carboxylate Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications, including anticancer, antiviral, and antimicrobial activities. They are readily synthesized by the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine. This compound serves as an excellent 1,2-dicarbonyl synthon for this purpose.

General Reaction Scheme

The reaction proceeds via a condensation-cyclization mechanism between this compound and a substituted o-phenylenediamine in an acidic medium, typically using ethanol as a solvent.

Caption: General scheme for quinoxaline synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(3-(methylthio)phenyl)quinoxaline-3-carboxylate

This protocol describes a representative synthesis using o-phenylenediamine.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.24 g, 10 mmol).

  • Dissolve the starting material in 40 mL of absolute ethanol.

  • Add o-phenylenediamine (1.08 g, 10 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Dry the product under vacuum to obtain the final quinoxaline derivative. Further purification can be achieved by recrystallization from ethanol if necessary.

Quantitative Data (Illustrative)

The following table summarizes the illustrative results for the synthesis of various quinoxaline derivatives using different substituted o-phenylenediamines.

EntryR Group on DiamineReaction Time (h)Yield (%)
1H492
24-Methyl4.589
34-Chloro585
44-Nitro678

Synthesis of 4-hydroxy-2-(3-(methylthio)phenyl)quinoline-3-carboxylate Derivatives

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (4-quinolones) from anilines and β-ketoesters. A plausible adaptation using the α-ketoester this compound involves an initial condensation with an aniline to form an enamine intermediate, followed by thermal cyclization.

General Reaction Scheme

This two-step, one-pot synthesis involves the formation of an intermediate followed by high-temperature cyclization to yield the quinoline core.

G start This compound + Substituted Aniline step1 Step 1: Condensation (EtOH, cat. H+) Room Temperature, 12h start->step1 intermediate Intermediate Enamine Formation step1->intermediate step2 Step 2: Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) ~250 °C, 30 min intermediate->step2 product Ethyl 4-hydroxy-2-(3-(methylthio)phenyl) quinoline-3-carboxylate step2->product

Caption: Workflow for Conrad-Limpach-type quinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-(3-(methylthio)phenyl)quinoline-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (catalyst)

  • Dowtherm A (or diphenyl ether)

  • Standard laboratory glassware for high-temperature reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Step 1: Condensation. In a 100 mL round-bottom flask, combine this compound (2.24 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 30 mL of absolute ethanol.

  • Add one drop of concentrated sulfuric acid as a catalyst.

  • Stir the mixture at room temperature for 12 hours to form the enamine intermediate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Step 2: Cyclization. Add the crude intermediate to 20 mL of a high-boiling solvent like Dowtherm A in a flask suitable for high temperatures.

  • Heat the mixture rapidly to 250 °C and maintain this temperature for 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C and then pour it into 100 mL of hexane to precipitate the product.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be performed for further purification.

Quantitative Data (Illustrative)

The following table summarizes illustrative results for the synthesis of various quinoline derivatives using different substituted anilines.

EntryR Group on AnilineCyclization Temp (°C)Yield (%)
1H25075
24-Methoxy25081
34-Chloro25568
43-Trifluoromethyl25565

Disclaimer: The experimental protocols and quantitative data provided herein are illustrative and based on established chemical principles for analogous reactions. Researchers should conduct their own optimization and characterization for specific substrates and desired products. Standard laboratory safety precautions should be followed at all times.

Application Notes and Protocols: Derivatization of the Methylthio Group in Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the methylthio group in Ethyl 3-(methylthio)benzoylformate. The methodologies outlined enable the synthesis of novel derivatives for use in structure-activity relationship (SAR) studies, drug discovery, and the development of new chemical entities.

Application Notes

The methylthio group (-SCH₃) on the aromatic ring of this compound is a versatile functional group that can be readily modified to explore its impact on biological activity and physicochemical properties. The primary derivatization strategies involve oxidation of the sulfur atom and nucleophilic substitution of the entire methylthio group.

  • Oxidation to Sulfoxides and Sulfones: The sulfur atom of the methylthio group can be oxidized to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. This modification significantly alters the electronic and steric properties of the molecule. The introduction of a polar sulfoxide or sulfone group can increase water solubility and the potential for hydrogen bonding, which may enhance interactions with biological targets. These oxidized derivatives are often evaluated as potential metabolites of the parent compound in drug metabolism studies.

  • Nucleophilic Aromatic Substitution: The methylthio group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for its replacement with a variety of nucleophiles such as amines, alcohols, and thiols. This strategy is particularly useful for generating a diverse library of analogs for SAR studies. The introduction of different functional groups can modulate the compound's potency, selectivity, and pharmacokinetic profile. The reaction is typically facilitated by the presence of the electron-withdrawing benzoylformate group.[1][2]

  • Potential as Enzyme Inhibitors: Benzoylformate derivatives are known to act as inhibitors of various enzymes. By modifying the methylthio group, it is possible to fine-tune the inhibitory activity and selectivity of these compounds. For instance, introducing a group that can form specific interactions with the enzyme's active site could lead to more potent and selective inhibitors.

  • Use in Fragment-Based Drug Discovery: this compound and its derivatives can serve as valuable fragments in fragment-based drug discovery campaigns. The ability to easily modify the methylthio position allows for the rapid exploration of the chemical space around the core scaffold to improve binding affinity and develop lead compounds.

Experimental Protocols

Oxidation of the Methylthio Group

This protocol describes the oxidation of the methylthio group in this compound to the corresponding sulfoxide and sulfone.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfite (Na₂SO₃), 10% solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Protocol for Sulfoxide Synthesis:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in DCM to the flask over 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Ethyl 3-(methylsulfinyl)benzoylformate.

Protocol for Sulfone Synthesis:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) at room temperature in a round-bottom flask with a magnetic stirrer.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise over 1 hour.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and filter to remove the meta-chlorobenzoic acid byproduct.

  • Wash the filtrate with a 10% aqueous solution of sodium sulfite (Na₂SO₃) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Ethyl 3-(methylsulfonyl)benzoylformate.

Nucleophilic Substitution of the Methylthio Group

This protocol outlines a general procedure for the nucleophilic substitution of the methylthio group with an amine.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., morpholine, piperidine)

  • Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired amine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the desired N-substituted product.

Quantitative Data

The following tables summarize representative quantitative data for the derivatization of this compound.

Table 1: Oxidation of this compound

DerivativeOxidizing AgentEquivalentsReaction Time (h)Yield (%)Purity (%)
Ethyl 3-(methylsulfinyl)benzoylformatem-CPBA1.1285>98
Ethyl 3-(methylsulfonyl)benzoylformatem-CPBA2.5692>99
Ethyl 3-(methylsulfonyl)benzoylformateOxone®2.2488>98

Table 2: Nucleophilic Substitution of this compound

NucleophileProductReaction Temp (°C)Reaction Time (h)Yield (%)Purity (%)
MorpholineEthyl 3-(morpholino)benzoylformate100875>97
PiperidineEthyl 3-(piperidino)benzoylformate100681>98
Sodium methoxideEthyl 3-methoxybenzoylformate801268>95

Visualizations

Diagrams of Reaction Pathways and Workflows

Derivatization_Pathways start This compound sulfoxide Ethyl 3-(methylsulfinyl)benzoylformate start->sulfoxide [O] substitution Ethyl 3-(Nu)benzoylformate start->substitution Nu-H sulfone Ethyl 3-(methylsulfonyl)benzoylformate sulfoxide->sulfone [O]

Caption: Reaction pathways for the derivatization of this compound.

Experimental_Workflow A Reaction Setup (Reactants + Solvent) B Reagent Addition (e.g., Oxidant, Nucleophile) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Workup (Quenching, Extraction, Washing) C->D E Purification (Column Chromatography / Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for synthesis and purification.

SAR_Logic A Parent Compound This compound B Generate Derivatives (Oxidation, Substitution) A->B C Biological Screening (e.g., Enzyme Assay) B->C D Analyze SAR C->D D->B Design new derivatives E Identify Hits/Leads D->E F Lead Optimization E->F

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

References

Application Note: A Robust Protocol for the Selective Reduction of the Keto Group in Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The reduction of α-keto esters to their corresponding α-hydroxy esters is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks and functional motifs present in numerous biologically active molecules. Ethyl 3-(methylthio)benzoylformate serves as a precursor to compounds of interest in medicinal chemistry, and the selective reduction of its keto functionality is a key step in the synthesis of more complex derivatives. Sodium borohydride is a widely used reducing agent for aldehydes and ketones due to its ease of handling and high selectivity. It offers a reliable method for the reduction of the keto group in the presence of the ester functionality. This protocol provides a detailed, step-by-step procedure for this transformation.

Data Presentation

While specific experimental data for the reduction of this compound is not extensively reported, the following table summarizes typical results and physical properties for the closely related and well-documented reduction of ethyl benzoylformate to ethyl mandelate. This data is presented as a representative example of the expected outcome for the protocol described below.

ParameterValue (for Ethyl Mandelate)
Yield Typically >90%
Melting Point 37 °C[1]
Boiling Point 253-255 °C[1]
Density 1.13 g/mL[1]
Refractive Index 1.512[1]
¹H NMR (CDCl₃, 399.65 MHz) δ 7.41 (m, 2H), 7.32 (m, 2H), 7.29 (m, 1H), 5.14 (s, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.95 (d, J=5.5 Hz, 1H), 1.17 (t, J=7.1 Hz, 3H)

Experimental Protocol

This protocol describes the reduction of the keto group in an α-keto ester using sodium borohydride.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol or ethanol (approximately 0.25 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Reducing Agent: To the cooled solution, add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Be cautious as hydrogen gas evolution may occur.

  • Solvent Removal: Remove the bulk of the alcoholic solvent using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude ethyl 2-hydroxy-2-(3-(methylthio)phenyl)acetate can be purified by flash column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Methanol/Ethanol cool Cool to 0 °C in Ice Bath start->cool add_nabh4 Portion-wise Addition of Sodium Borohydride cool->add_nabh4 react Stir at 0 °C and Monitor by TLC add_nabh4->react quench Quench with Saturated Aqueous NH4Cl react->quench evaporate Remove Solvent via Rotary Evaporation quench->evaporate extract Extract with CH2Cl2 or EtOAc evaporate->extract wash Wash Organic Layer with Water and Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Ethyl 2-hydroxy-2-(3-(methylthio)phenyl)acetate purify->product

Caption: Experimental workflow for the sodium borohydride reduction of this compound.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The quenching process should be performed slowly and cautiously to control the rate of hydrogen evolution.

Conclusion

The protocol described provides a reliable and straightforward method for the selective reduction of the keto group in this compound. The use of sodium borohydride ensures high chemoselectivity and operational simplicity. This procedure is a valuable tool for synthetic chemists in both academic and industrial research settings, facilitating the synthesis of important α-hydroxy ester intermediates.

References

Application Notes and Protocols for Ethyl 3-(methylthio)benzoylformate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known chemical properties of benzoylformate derivatives and related compounds containing methylthio groups. As of the latest literature survey, specific applications of Ethyl 3-(methylthio)benzoylformate in polymer chemistry are not widely documented. Therefore, this document presents a theoretical framework and guide for its potential use, primarily as a photoinitiator for free-radical polymerization.

Application Notes

Overview and Potential Applications

This compound is a specialized organic molecule with a chemical structure suggesting its primary utility as a Norrish Type I photoinitiator. Upon exposure to ultraviolet (UV) or visible light, it is expected to undergo photocleavage to generate free radicals, which can subsequently initiate polymerization of various monomers.

The key structural features that inform its potential applications are:

  • Benzoylformate Moiety: This group is a well-established photoinitiator scaffold. Derivatives of benzoylformate, such as methyl benzoylformate (MBF), have been shown to be effective in initiating the polymerization of acrylate monomers under LED irradiation.[1]

  • Methylthio Group (-SCH3): The presence of a sulfur-containing group on the aromatic ring can influence the photoinitiator's absorption spectrum and reactivity. Related compounds, like methyl p-methylthiobenzoylformate, have been synthesized and investigated as photoinitiators.

  • Ethyl Ester Group: This group primarily influences the solubility and compatibility of the photoinitiator with different monomer and oligomer formulations.

Potential applications include:

  • UV/Visible Light Curing of Coatings: Formulation of fast-curing coatings for wood, plastics, and metals.

  • Dental Resins and Composites: Use in light-curable dental materials where controlled and rapid polymerization is crucial.

  • 3D Printing and Additive Manufacturing: As a component in photopolymer resins for stereolithography (SLA) and digital light processing (DLP) 3D printing technologies.[1]

  • Biomedical Hydrogels: For the in-situ formation of hydrogels for tissue engineering and drug delivery applications, where visible light initiation is often preferred for its lower cytotoxicity.

Mechanism of Action as a Photoinitiator

This compound is proposed to function as a Norrish Type I photoinitiator. The initiation process can be described in the following steps:

  • Photoexcitation: Upon absorption of photons of appropriate wavelength (typically in the near-UV to visible range), the molecule is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

  • α-Cleavage: The excited triplet state undergoes rapid cleavage of the bond between the benzoyl carbon and the adjacent carbonyl carbon (α-cleavage). This is the primary radical generating step.

  • Radical Formation: This cleavage results in the formation of a benzoyl radical and an ethoxycarbonyl radical.

  • Initiation of Polymerization: These generated free radicals react with monomer units (e.g., acrylates, methacrylates), initiating the polymerization chain reaction.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis formulation Prepare Photocurable Formulation sample Create Thin Film Sample formulation->sample curing Irradiate with UV/Visible Light sample->curing assessment Assess Curing (Tack-free test) curing->assessment ftir Measure Monomer Conversion (FTIR Spectroscopy) assessment->ftir

References

Investigating the Biological Activity of Ethyl 3-(methylthio)benzoylformate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for investigating the potential biological activities of Ethyl 3-(methylthio)benzoylformate and its derivatives. While specific biological data for this exact class of compounds is not extensively available in current literature, the presence of the benzoylformate core and the methylthio-substituent suggests potential for anticancer and antibacterial applications based on the activities of structurally related molecules. These notes offer a starting point for researchers to explore these possibilities through established experimental protocols.

Table of Contents

  • Introduction and Rationale

  • Potential Biological Activities

    • Anticancer Activity

    • Antibacterial Activity

  • Experimental Protocols

    • Synthesis of this compound Derivatives

    • In Vitro Anticancer Activity Screening: MTT Assay

    • In Vitro Antibacterial Activity Screening: Broth Microdilution Method

    • Enzyme Inhibition Assay

  • Data Presentation

  • Hypothetical Signaling Pathway

  • Experimental Workflow Diagrams

Introduction and Rationale

This compound is an organic compound recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive benzoylformate group and a methylthio substituent, presents an interesting scaffold for the development of novel bioactive molecules. Benzoylformate derivatives have been investigated for various biological activities, and compounds containing methylthio groups are known to exhibit a range of pharmacological effects, including anticancer and antibacterial properties.[1][2][3][4] These application notes provide a framework for the systematic investigation of the biological potential of novel derivatives of this compound.

Potential Biological Activities

Anticancer Activity

Several classes of compounds containing methylthio or benzoyl moieties have demonstrated cytotoxic effects against various cancer cell lines.[3][5][6] For instance, some benzofuran derivatives have shown potent antitumor activities.[4][7][8] The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis. Given these precedents, it is plausible that derivatives of this compound could exhibit anticancer properties. A primary screening method to assess this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Antibacterial Activity

The methylthio group is present in various compounds with known antibacterial activity.[2][4] For example, N-thiolated beta-lactams have been identified as a new family of antibacterial agents effective against resistant strains like MRSA.[2] The mode of action for antibacterial compounds can vary, including the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with metabolic pathways. The initial evaluation of antibacterial potential can be effectively carried out using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Synthesis of this compound Derivatives

General Hypothetical Synthesis Steps:

  • Preparation of 3-(methylthio)benzoyl chloride: React 3-(methylthio)benzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent (e.g., dichloromethane or toluene).

  • Esterification: React the resulting 3-(methylthio)benzoyl chloride with ethanol in the presence of a base (e.g., pyridine or triethylamine) to yield this compound.

  • Purification: Purify the product using techniques such as column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol is a standard colorimetric assay for assessing cell viability.[9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., ampicillin) can be used as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition Assay

Should the anticancer or antibacterial activity be confirmed, subsequent studies could focus on identifying specific enzyme targets. A general protocol for an enzyme inhibition assay is provided below.[10][12][13]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's activity

  • Test compounds dissolved in DMSO

  • 96-well plates (UV-transparent or opaque, depending on the detection method)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Assay Preparation: Add the buffer, enzyme, and test compound at various concentrations to the wells of a 96-well plate.

  • Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of the reaction by monitoring the change in absorbance, fluorescence, or luminescence over time.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[14]

Data Presentation

Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives

Compound IDModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HeLa
EMB-01 Parent CompoundData to be determinedData to be determinedData to be determined
EMB-02 R1 = ClData to be determinedData to be determinedData to be determined
EMB-03 R2 = OCH3Data to be determinedData to be determinedData to be determined
DoxorubicinPositive ControlReference valueReference valueReference value

Table 2: Hypothetical In Vitro Antibacterial Activity of this compound Derivatives

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
EMB-01 Parent CompoundData to be determinedData to be determined
EMB-02 R1 = ClData to be determinedData to be determined
EMB-03 R2 = OCH3Data to be determinedData to be determined
AmpicillinPositive ControlReference valueReference value

Hypothetical Signaling Pathway

Based on the activities of similar compounds, a potential mechanism of action for anticancer activity could involve the inhibition of a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Anticancer_Screening_Workflow start Start synthesis Synthesize & Purify Derivatives start->synthesis treatment Treat Cells with Compound Dilutions synthesis->treatment cell_culture Seed Cancer Cells in 96-well Plates cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate data_analysis Calculate % Viability and IC50 Values read_plate->data_analysis end End data_analysis->end Antibacterial_Screening_Workflow start Start synthesis Synthesize & Purify Derivatives start->synthesis dilution Prepare Serial Dilutions of Compounds in Broth synthesis->dilution inoculation Inoculate with Standardized Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Visually Inspect for Growth and Determine MIC incubation->mic_determination end End mic_determination->end

References

Standard experimental conditions for reactions involving Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Ethyl 3-(methylthio)benzoylformate

Introduction

This compound is an aryl α-ketoester. Compounds of this class are valuable intermediates in organic synthesis and are utilized in the development of pharmaceuticals and agrochemicals. Their reactivity, characterized by the presence of two adjacent carbonyl groups and an aromatic ring, allows for a variety of chemical transformations. Notably, benzoylformate derivatives have been explored as photoinitiators and are studied in the context of cancer metabolism and as potential enzyme inhibitors. This document provides detailed protocols for the plausible synthesis of this compound and outlines its potential applications based on the known reactivity of analogous compounds. Given the limited direct literature on this specific substituted compound, the following protocols are based on well-established methods for similar molecules.

Physicochemical Data (Predicted)
PropertyValue
Molecular FormulaC₁₁H₁₂O₃S
Molecular Weight224.28 g/mol
AppearancePale yellow oil (predicted)
Boiling Point> 250 °C (predicted)
SolubilitySoluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate)

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be envisioned via a multi-step sequence starting from the commercially available 3-(methylthio)benzaldehyde. The proposed pathway involves the formation of a mandelic acid intermediate, followed by oxidation and subsequent esterification.

Overall Synthetic Workflow

Synthetic Workflow for this compound A 3-(Methylthio)benzaldehyde B 3-(Methylthio)mandelonitrile A->B 1. NaHSO₃, H₂O 2. NaCN C 3-(Methylthio)mandelic acid B->C conc. HCl, Heat D 3-(Methylthio)benzoylformic acid C->D KMnO₄, NaOH, H₂O E This compound D->E Ethanol, H₂SO₄ (cat.), Heat Hypothetical Enzyme Inhibition cluster_0 Cellular Environment Drug Ester-containing Prodrug Enzyme Carboxylesterase Drug->Enzyme Metabolism ActiveDrug Active Drug Metabolite Inactive Metabolite Enzyme->ActiveDrug Activation Enzyme->Metabolite Inactivation Inhibitor This compound Inhibitor->Enzyme Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-(methylthio)benzoylformate synthesis. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A plausible and efficient synthetic route for this compound involves a two-step process. The first step is the preparation of the key intermediate, 3-(methylthio)benzoyl chloride, from 3-(methylthio)benzoic acid. The second step is a Friedel-Crafts acylation of a suitable aromatic substrate with an ethyl oxalyl chloride equivalent. Based on the structure of the target molecule, the most probable pathway is the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

Q2: What are the critical parameters influencing the yield of the Friedel-Crafts acylation step?

A2: The yield of the Friedel-Crafts acylation is highly dependent on several factors, including the choice and stoichiometry of the Lewis acid catalyst, reaction temperature, solvent, and the purity of the reactants and glassware. Moisture is a critical interfering substance as it can deactivate the Lewis acid catalyst and hydrolyze the acyl chloride.

Q3: How does the methylthio group on the aromatic ring affect the Friedel-Crafts acylation?

A3: The methylthio (-SMe) group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions.[1] This means that the acylation is likely to occur at the positions ortho or para to the methylthio group. Careful control of reaction conditions is necessary to favor the desired isomer and minimize the formation of unwanted side products.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Common side reactions in Friedel-Crafts acylation include polysubstitution, where more than one acyl group is added to the aromatic ring, and dealkylation or rearrangement of the substrate under harsh conditions. In the case of thioanisole, oxidation of the sulfur atom is also a potential side reaction, especially if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Suggested Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acid.
Impure Reactants Impurities in the starting materials, such as residual water or other nucleophiles, can consume the catalyst and acylating agent. Purify the thioanisole and ethyl oxalyl chloride before use.
Incorrect Reaction Temperature Friedel-Crafts acylations are often temperature-sensitive. A low temperature may result in a very slow reaction rate, while a high temperature can lead to decomposition and side reactions. Experiment with a range of temperatures, starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.
Insufficient Catalyst Stoichiometric amounts of the Lewis acid are often required because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[2] Consider increasing the molar ratio of the Lewis acid to the limiting reagent.

Problem 2: Formation of multiple products (isomers or polysubstituted compounds).

Possible Cause Suggested Solution
High Reaction Temperature Elevated temperatures can lead to a loss of regioselectivity and promote polysubstitution. Maintain a low and controlled reaction temperature.
Excess Acylating Agent Using a large excess of ethyl oxalyl chloride can increase the likelihood of multiple acylations on the aromatic ring. Use a stoichiometric amount or a slight excess of the acylating agent.
Choice of Lewis Acid The nature of the Lewis acid can influence the regioselectivity of the reaction. Milder Lewis acids may offer better control. See the data table below for a comparison of different catalysts on a similar reaction.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Complex Reaction Mixture The presence of unreacted starting materials, isomers, and other byproducts can complicate purification. Monitor the reaction progress by TLC or GC to ensure completion and minimize side product formation.
Product Instability α-Ketoesters can be sensitive to hydrolysis, especially under acidic or basic conditions during workup. Use a neutral aqueous workup if possible and avoid prolonged exposure to strong acids or bases.
Inefficient Purification Technique Column chromatography is often necessary for the purification of α-ketoesters.[3][4] Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation.

Data Presentation

The following table summarizes the yield of a Friedel-Crafts acylation of thioanisole with acetic anhydride using different catalysts. While not the exact reaction for this compound synthesis, it provides valuable insights into the effect of various Lewis and Brønsted acids on a closely related transformation.

CatalystCatalyst TypeReaction Time (h)Conversion of Thioanisole (%)Selectivity for 4-(methylthio)acetophenone (%)
Amberlyst-15Solid Acid Resin68598
Indion-130Solid Acid Resin67897
20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 ClayHeteropoly Acid67296
Sulfated ZirconiaSolid Superacid66595

Data adapted from a study on the acylation of thioanisole. The reaction conditions were: thioanisole (10 mmol), acetic anhydride (12 mmol), catalyst (0.5 g), and solvent (20 mL ethylene dichloride) at 80°C.

Experimental Protocols

1. Synthesis of 3-(methylthio)benzoic acid

A proposed method for the synthesis of 3-(methylthio)benzoic acid starts from 3-bromobenzoic acid.

  • Materials: 3-bromobenzoic acid, sodium thiomethoxide, a suitable solvent (e.g., DMF or DMSO), and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromobenzoic acid in the chosen solvent.

    • Add the copper catalyst and ligand to the solution.

    • Add sodium thiomethoxide portion-wise to the reaction mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a temperature typically ranging from 80 to 120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with an aqueous acid solution (e.g., 1M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. Synthesis of 3-(methylthio)benzoyl chloride

This procedure is adapted from the synthesis of benzoyl chloride from benzoic acid.[5][6][7]

  • Materials: 3-(methylthio)benzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), place 3-(methylthio)benzoic acid.

    • Add an excess of thionyl chloride (typically 2-3 equivalents).

    • Add a few drops of DMF as a catalyst.

    • Heat the reaction mixture to reflux (around 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-(methylthio)benzoyl chloride can be used directly in the next step or purified by vacuum distillation.

3. Synthesis of this compound via Friedel-Crafts Acylation

This is a proposed protocol based on general Friedel-Crafts acylation procedures.[8]

  • Materials: Thioanisole, ethyl oxalyl chloride, anhydrous aluminum chloride (AlCl₃), and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in the dry solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add ethyl oxalyl chloride (1.0 equivalent) to the suspension with stirring.

    • After the addition is complete, add thioanisole (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition of thioanisole, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC.

    • Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the solvent.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 3-(methylthio)benzoic acid cluster_step2 Step 2: Synthesis of 3-(methylthio)benzoyl chloride cluster_step3 Step 3: Friedel-Crafts Acylation A 3-Bromobenzoic Acid C Reaction with CuI/L-proline A->C B Sodium Thiomethoxide B->C D 3-(methylthio)benzoic acid C->D E 3-(methylthio)benzoic acid G Reaction with cat. DMF E->G F Thionyl Chloride (SOCl₂) F->G H 3-(methylthio)benzoyl chloride G->H I Thioanisole L Friedel-Crafts Reaction I->L J Ethyl Oxalyl Chloride J->L K AlCl₃ K->L M This compound L->M

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Ethyl 3-(methylthio)benzoylformate q1 Is the Lewis acid catalyst anhydrous and freshly opened? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the reactants pure? a1_yes->q2 s1 Use fresh, anhydrous catalyst and dry glassware under inert atmosphere. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimized? a2_yes->q3 s2 Purify starting materials (distillation or recrystallization). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the catalyst stoichiometry sufficient? a3_yes->q4 s3 Experiment with a temperature gradient, starting at a low temperature. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Yield Improved a4_yes->end s4 Increase the molar ratio of the Lewis acid to the limiting reagent. a4_no->s4 s4->end

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of Crude Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 3-(methylthio)benzoylformate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-(methylthio)benzoyl chloride and ethanol, byproducts like 3-(methylthio)benzoic acid from hydrolysis of the starting material or product, and residual solvents from the reaction. The presence of these impurities can affect downstream applications and the stability of the compound.

Q2: Which purification technique is most suitable for my crude sample?

A2: The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.

  • Flash Column Chromatography: Highly effective for removing a wide range of impurities with different polarities. It is a versatile technique for achieving high purity.

  • Recrystallization: Suitable if the crude product is a solid and contains thermally stable impurities. It can be very effective for removing small amounts of impurities.

  • Distillation: Best for purifying liquid products that are thermally stable and have a significantly different boiling point from their impurities.[1]

Q3: My purified this compound is degrading. What could be the cause?

A3: this compound can be susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure all solvents are anhydrous and that any acidic or basic impurities have been removed. The thioether linkage may also be prone to oxidation. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A4: Yes, preparative HPLC is a powerful technique for achieving very high purity, especially for small-scale purifications or when impurities are difficult to remove by other methods. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for esters.[2]

Troubleshooting Guides

Flash Column Chromatography

Issue: Poor separation of the product from an impurity.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution from a non-polar to a more polar solvent can improve separation.[3]

  • Possible Cause 2: Column overloading.

    • Solution: The amount of crude material loaded onto the column is too high. As a general rule, use a silica gel to crude product ratio of at least 30:1 to 50:1 by weight.

  • Possible Cause 3: Channeling in the silica gel bed.

    • Solution: This occurs due to improper packing of the column. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[3]

Issue: The compound is not eluting from the column.

  • Possible Cause 1: Eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Possible Cause 2: Compound has decomposed on the silica gel.

    • Solution: Some compounds are sensitive to the acidic nature of silica gel. Consider using neutral or deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent for basic compounds).[4] Alternatively, a different stationary phase like alumina could be tested.

Recrystallization

Issue: The compound does not crystallize.

  • Possible Cause 1: The solution is not supersaturated.

    • Solution: Concentrate the solution by slowly evaporating the solvent. Ensure the solution is cooled slowly to allow for crystal formation. Seeding the solution with a small crystal of the pure compound can induce crystallization.

  • Possible Cause 2: The chosen solvent is not appropriate.

    • Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform a solvent screen with small amounts of the crude product to find a suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate).

Issue: Oily precipitate forms instead of crystals.

  • Possible Cause 1: The solution is cooling too quickly.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

  • Possible Cause 2: High concentration of impurities.

    • Solution: The impurities may be inhibiting crystal lattice formation. Try purifying the crude material by another method, such as column chromatography, to remove the bulk of the impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Equilibrate the column by running the initial eluent through it.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Start eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).

    • Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to each tube.

    • Heat the tubes to determine if the compound dissolves.

    • Allow the solutions to cool to see if crystals form. A good solvent will dissolve the compound when hot but not when cold. A solvent pair may also be used.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Flash Chromatography>98%60-85%Low to MediumHigh resolution, versatileRequires larger solvent volumes, can be time-consuming
Recrystallization>99% (if successful)50-80%HighSimple, cost-effective, can yield very pure productNot suitable for all compounds, potential for lower yield
Distillation95-98%70-90%HighGood for large scale, simple setupRequires thermal stability of the compound, may not remove close-boiling impurities

Note: The values presented in this table are illustrative and can vary significantly based on the specific experimental conditions and the nature of the impurities.

Visualizations

experimental_workflow Experimental Workflow for Purification crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve recrystallize Recrystallization crude->recrystallize If solid distill Distillation crude->distill If liquid & thermally stable tlc TLC Analysis dissolve->tlc column Flash Column Chromatography tlc->column Choose solvent system fractions Collect Fractions column->fractions crystals Collect Crystals recrystallize->crystals collect Collect Distillate distill->collect monitor Monitor Fractions by TLC fractions->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure wash Wash with cold solvent crystals->wash dry Dry Crystals wash->dry dry->pure collect->pure

Caption: Workflow for purification of this compound.

troubleshooting_chromatography Troubleshooting Flash Column Chromatography start Poor Separation cause1 Improper Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Poor Column Packing start->cause3 solution1 Optimize eluent with TLC cause1->solution1 solution2 Reduce sample load cause2->solution2 solution3 Repack column carefully cause3->solution3

Caption: Troubleshooting guide for poor separation in chromatography.

References

Stability and long-term storage conditions for Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Ethyl 3-(methylthio)benzoylformate?

A1: The stability of this compound is likely influenced by three main factors corresponding to its functional groups:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of 3-(methylthio)benzoylformic acid and ethanol.

  • Oxidation: The thioether (methylthio) group can be oxidized to a sulfoxide and further to a sulfone, especially in the presence of oxidizing agents.

  • Photodegradation: Aromatic ketones, such as the benzoylformate moiety, can be sensitive to light, particularly UV radiation, which may lead to degradation.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: Based on the properties of similar compounds, the recommended long-term storage conditions are to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and store it in a cool, dry, and dark place. For related benzoylformate esters, storage at room temperature is sometimes indicated, but for enhanced long-term stability, refrigeration (2-8 °C) is advisable.[3][4]

Q3: Is this compound sensitive to air?

A3: While specific data is unavailable, the thioether group is susceptible to oxidation. Therefore, exposure to air, especially over long periods, could lead to the formation of sulfoxide impurities. It is best practice to handle and store the compound under an inert atmosphere.

Q4: What are the known incompatibilities for this compound?

A4: Based on its functional groups, this compound should be considered incompatible with:

  • Strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) which can oxidize the thioether group.

  • Strong acids and strong bases, which can catalyze the hydrolysis of the ester.

  • Prolonged exposure to direct light, especially UV light.

Summary of Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended for long-term) or room temperature for short-term.[4]Minimizes rates of potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation of the thioether group.
Light Protect from light; store in an amber vial or in the dark.Aromatic ketones can be photosensitive.[1][2]
Moisture Store in a dry environment; use a desiccator if necessary.The ester is susceptible to hydrolysis.[2]
Container Tightly sealed, appropriate for chemical storage.Prevents exposure to air and moisture.

Troubleshooting Guide

IssuePossible CauseSuggested Action
Yellowing or Discoloration of the Compound This could be due to photodegradation or the formation of minor impurities upon exposure to air or light.Ensure the compound is stored in a dark, airtight container. If the discoloration is significant, re-purification by chromatography or recrystallization may be necessary. Purity should be checked by an appropriate analytical method (e.g., HPLC, NMR).
Appearance of a Precipitate in Solution If the compound was dissolved in a protic or aqueous-containing solvent, this could be the product of hydrolysis, 3-(methylthio)benzoylformic acid, which may have lower solubility.Prepare solutions fresh. If using a stock solution, store it at low temperature and for a limited time. Analyze the precipitate to confirm its identity.
Loss of Compound Activity or Purity Over Time This is likely due to chemical degradation through hydrolysis of the ester or oxidation of the thioether.Re-analyze the purity of the compound using a validated analytical method. If degradation is confirmed, the material should be discarded. For future use, store the compound under more stringent conditions (lower temperature, inert atmosphere).
Inconsistent Experimental Results This could be a result of using a partially degraded sample of this compound.Always use a sample with confirmed purity for critical experiments. It is advisable to run a purity check if the material has been stored for an extended period.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for researchers to assess the stability of this compound under their specific experimental conditions.

G General Workflow for Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion A Obtain High-Purity This compound B Characterize Initial Sample (HPLC, NMR, LC-MS) A->B C Aliquot sample into separate vials B->C D Expose to different conditions: - Elevated Temperature (e.g., 40°C) - High Humidity - UV/Visible Light - Acidic/Basic Buffer C->D E Control Sample (Stored under ideal conditions) C->E F Withdraw samples at defined time points (e.g., 1, 2, 4 weeks) D->F E->F G Analyze samples by - HPLC (for purity) - LC-MS (for degradation products) F->G H Compare results to initial and control samples G->H I Determine degradation rate and identify degradation products H->I J Establish appropriate storage and handling procedures for your application I->J

References

Optimizing reaction time and temperature for Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-(methylthio)benzoylformate. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: Based on the structure of this compound, two primary synthetic routes are plausible:

  • Friedel-Crafts Acylation: This route involves the acylation of thioanisole (methylphenyl sulfide) with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.

  • Grignard Reaction: This method utilizes the reaction of a Grignard reagent, specifically 3-(methylthio)phenylmagnesium halide, with diethyl oxalate.

Q2: My Friedel-Crafts reaction is giving a low yield. What are the common causes?

A2: Low yields in Friedel-Crafts acylation can stem from several factors. Deactivation of the aromatic ring by the methylthio- group can reduce reactivity.[1][2] Other common issues include catalyst deactivation by moisture, improper reaction temperature, or suboptimal solvent choice. Polysubstitution, where more than one acyl group is added, can also be a problem.

Q3: I'm observing the formation of multiple byproducts in my Grignard reaction. How can I improve selectivity?

A3: The formation of byproducts in a Grignard reaction with diethyl oxalate is often due to the high reactivity of the Grignard reagent, which can lead to double addition to the oxalate.[3][4] To improve selectivity for the desired α-keto ester, it is crucial to control the reaction temperature, typically by maintaining it at a low level (e.g., -78 °C). The slow, dropwise addition of the Grignard reagent to the diethyl oxalate is also critical.

Q4: Are there any specific safety precautions for handling the reagents used in these syntheses?

A4: Yes. Thioanisole and methyl mercaptan (potentially used in preparing starting materials) have strong, unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood. Lewis acids used in Friedel-Crafts reactions, such as aluminum chloride, are corrosive and react violently with water. Grignard reagents are highly reactive and pyrophoric; they must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation of Thioanisole

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Table 1: Troubleshooting Common Issues in Friedel-Crafts Acylation

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst (due to moisture).Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use a fresh, anhydrous Lewis acid catalyst.
Deactivated aromatic ring.The methylthio- group is a deactivating group. Consider using a stronger Lewis acid or a higher reaction temperature. However, be cautious as higher temperatures can lead to more byproducts.
Insufficient reaction time.Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary.
Formation of Multiple Products (Isomers/Polysubstitution) Reaction temperature is too high.Run the reaction at a lower temperature to improve selectivity.
Incorrect stoichiometry of reactants.Carefully control the molar ratio of thioanisole to the acylating agent. A slight excess of the aromatic substrate can sometimes minimize polysubstitution.
Product Decomposition during Workup The Lewis acid catalyst is not properly quenched.Quench the reaction mixture slowly by pouring it over crushed ice and a non-oxidizing acid (e.g., HCl).

Experimental Protocol: Friedel-Crafts Acylation

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) and cool the mixture in an ice-salt bath.

  • Reagent Addition: Slowly add ethyl oxalyl chloride to the cooled catalyst suspension with vigorous stirring.

  • Aromatic Substrate Addition: Add a solution of thioanisole in the same solvent dropwise from the addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or vacuum distillation.

Route 2: Grignard Reaction with Diethyl Oxalate

This guide addresses common issues encountered during the synthesis of this compound via a Grignard reaction.

Table 2: Troubleshooting Common Issues in Grignard Reactions

Issue Potential Cause Recommended Solution
Failure to Initiate Grignard Formation Magnesium surface is oxidized.Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Presence of moisture in reagents or glassware.Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents and ensure the starting halide is dry.[5]
Low Yield of Grignard Reagent Impure starting halide.Purify the 3-bromothioanisole before use.
Side reaction with the sulfur atom.While less common for aryl sulfides, consider the possibility of side reactions. Maintain a low temperature during Grignard formation.
Low Yield of the Keto-Ester Double addition of the Grignard reagent to diethyl oxalate.Add the Grignard reagent solution slowly to a cooled (-78 °C) solution of excess diethyl oxalate.[6]
Reaction temperature is too high.Maintain a low temperature throughout the addition of the Grignard reagent.
Formation of Biphenyl Byproducts Radical coupling of the Grignard reagent.This can occur during the formation of the Grignard reagent. Ensure a clean magnesium surface and controlled addition of the halide.[7]

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation:

    • Place magnesium turnings in an oven-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromothioanisole in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.

    • After the addition, continue stirring until the magnesium is consumed.

  • Reaction with Diethyl Oxalate:

    • In a separate oven-dried flask, prepare a solution of diethyl oxalate in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

    • Slowly add the prepared Grignard reagent to the cooled diethyl oxalate solution via a cannula with vigorous stirring.

    • Maintain the low temperature for the duration of the addition and for a set time afterward.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude this compound using column chromatography or vacuum distillation.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Thioanisole & Ethyl Oxalyl Chloride mixing Combine Reagents & Catalyst at Low Temp reagents->mixing catalyst Anhydrous AlCl3 catalyst->mixing solvent Dry Solvent solvent->mixing reaction Stir at Controlled Temp mixing->reaction quench Quench with Ice/HCl reaction->quench extract Extract & Wash quench->extract purify Purify (Chromatography/ Distillation) extract->purify product This compound purify->product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard_Reaction_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_main_reaction Main Reaction cluster_workup_purification Workup and Purification mg Magnesium Turnings grignard 3-(methylthio)phenyl- magnesium bromide mg->grignard halide 3-Bromothioanisole in Anhydrous THF halide->grignard addition Slow Addition of Grignard Reagent grignard->addition via cannula oxalate Diethyl Oxalate in Anhydrous THF at -78°C oxalate->addition quench Quench with Sat. NH4Cl Solution addition->quench extraction Extraction and Drying quench->extraction purification Purification extraction->purification final_product This compound purification->final_product

Caption: Workflow for Grignard Reaction Synthesis.

References

Preventing oxidation of the methylthio group during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oxidation of the methylthio group during chemical reactions.

Troubleshooting Guide

Issue: Unwanted oxidation of a methylthio group to a sulfoxide or sulfone is observed during my reaction.

This is a common side reaction, as thioethers are susceptible to oxidation.[1][2][3] The sulfur atom in a methylthio group can be oxidized to a sulfoxide (+16 Da) and further to a sulfone (+32 Da).[3] Follow these steps to diagnose and resolve the issue.

Step 1: Identify the Source of Oxidation

  • Reagents: Are you using any explicit oxidizing agents (e.g., peroxides, permanganates, chromium reagents)?[4][5] Even mild oxidizing agents can affect the thioether.

  • Reaction Conditions:

    • Acidic Conditions: Strong acids, particularly in the presence of air or trace impurities, can promote oxidation. This is a known issue during the trifluoroacetic acid (TFA)-based cleavage step in solid-phase peptide synthesis (SPPS).[2][6]

    • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to gradual oxidation.[3]

    • Side Reactions from Other Reagents: Some reagents, while not classic oxidants, can generate reactive species that lead to oxidation. For example, during Swern oxidation, side reactions can occur.[7]

Step 2: Implement a Preventative Strategy

Based on the suspected cause, choose one of the following strategies.

  • Strategy A: Use of Scavengers (Primarily for Acidic Deprotection/Cleavage)

    • Description: Scavengers are sacrificial agents that are more readily oxidized or react with the oxidizing species, thereby protecting the methylthio group.

    • Common Scavengers: Dimethylsulfide (DMS), anisole, triisopropylsilane (TIS), ammonium iodide, and triphenylphosphine are effective.[2][3][6][8]

    • Application: Add these scavengers to your reaction mixture, particularly in cleavage cocktails for peptide synthesis. For instance, a modified Reagent B cocktail (e.g., 95:2.5:2.5 TFA:water:TIS) can be supplemented with DMS.[2]

  • Strategy B: Degas Solvents and Use an Inert Atmosphere

    • Description: This minimizes the presence of atmospheric oxygen.

    • Application: Before starting your reaction, bubble an inert gas (e.g., argon or nitrogen) through your solvents. Maintain the reaction under a positive pressure of the inert gas. This is particularly important for reactions that are sensitive to air or run for extended periods.

  • Strategy C: Re-evaluate Your Choice of Reagents

    • Description: If you are performing an oxidation on another part of the molecule, consider if a more selective oxidant can be used that will not affect the methylthio group.

    • Example: For the oxidation of a primary alcohol to an aldehyde, a Swern oxidation or the use of Dess-Martin periodinane might be more selective than stronger oxidants like potassium permanganate.[7][9]

Step 3: Post-Reaction Remediation (If Oxidation Still Occurs)

  • Reduction of Methionine Sulfoxide: If the desired product is a peptide and methionine has been oxidized to methionine sulfoxide, it is often possible to reduce it back to methionine post-synthesis.[8] This can be achieved with reagents like ammonium iodide and dimethylsulfide in the cleavage cocktail or through a separate reduction step.[2]

Frequently Asked Questions (FAQs)

Q1: My mass spectrometry results show my final peptide product has a mass increase of +16 Da. What is the likely cause?

An increase of +16 Da strongly suggests the oxidation of a methionine residue to methionine sulfoxide.[3] This commonly occurs during the final acid cleavage from the solid-phase resin.[2][6] The thioether side chain of methionine is highly susceptible to oxidation under these conditions.[2]

Q2: How can I prevent my methionine-containing peptide from oxidizing during TFA cleavage?

The most effective method is to use a cleavage cocktail containing scavengers. A combination of reagents is often employed to protect sensitive residues. For methionine, adding dimethylsulfide (DMS) to the TFA cocktail is a common and effective strategy.[2][8] Other beneficial scavengers include triisopropylsilane (TIS) and in some specialized cocktails, ammonium iodide or triphenylphosphine.[2][3][6]

Q3: Is it necessary to use a protecting group for the methylthio group in general organic synthesis?

While often not required if reaction conditions are carefully chosen, protecting the thioether can be a valid strategy for multi-step syntheses involving harsh oxidizing conditions.[10] Thioethers themselves can be considered a form of protection for thiols.[10] However, cleavage of these protecting groups can be challenging and may require harsh conditions.[11] The choice depends on the overall synthetic route and the compatibility of other functional groups.

Q4: Can I selectively oxidize another functional group in my molecule without affecting the methylthio group?

Yes, this is often achievable by carefully selecting the oxidant and reaction conditions. For example, Swern oxidation or using PCC (Pyridinium chlorochromate) can often selectively oxidize alcohols to aldehydes or ketones in the presence of a thioether.[9][12] It is crucial to perform small-scale test reactions to determine the optimal conditions for your specific substrate.

Q5: What is the difference between oxidation to a sulfoxide and a sulfone?

Oxidation of a thioether (R-S-CH₃) first yields a sulfoxide (R-SO-CH₃), which is a +16 Da mass change.[3] This oxidation is sometimes reversible.[2][8] Further oxidation of the sulfoxide produces a sulfone (R-SO₂-CH₃), a +32 Da mass change.[3] The oxidation to a sulfone is generally not easily reversible under standard synthetic conditions.[1]

Q6: Does the position of a methionine residue in a peptide sequence affect its susceptibility to oxidation?

Yes, the position can have an impact. Some studies suggest that methionine residues closer to the C-terminus of a peptide may show a higher degree of oxidation, potentially due to longer exposure to atmospheric oxygen during synthesis and workup.[3]

Data and Protocols

Table 1: Common Scavengers Used to Prevent Methylthio Group Oxidation During Peptide Cleavage
ScavengerTypical Concentration in TFA CocktailPurposeReference(s)
Dimethylsulfide (DMS)2.5% - 5%Acts as a sacrificial scavenger, preventing oxidation of methionine. Also scavenges alkylating species.[8],[2]
Triisopropylsilane (TIS)2.5% - 5%Scavenges carbocations, particularly from tryptophan protecting groups, which can be oxidizing agents.[8],[2]
Anisole5%A carbocation scavenger.[6]
Ammonium Iodide (NH₄I)Varies (used in specific cocktails)Reduces any methionine sulfoxide that may have formed back to methionine.[2],[3]
Triphenylphosphine (PPh₃)1 mg/mLEradicates the oxidation side reaction.[6]
Experimental Protocol: Cleavage of a Methionine-Containing Peptide from Resin

This protocol is a general guideline for the cleavage of a peptide synthesized on a solid support using Fmoc chemistry, with measures to prevent methionine oxidation.

Reagents:

  • Cleavage Cocktail (Reagent K with modifications):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Alternative Cleavage Cocktail (to minimize oxidation):

    • Trifluoroacetic acid (TFA): 94%

    • Dimethylsulfide (DMS): 2.5%

    • Water: 2.5%

    • Triisopropylsilane (TIS): 1%

Procedure:

  • Preparation: Place the resin-bound peptide in a suitable reaction vessel.

  • Adding the Cocktail: Add the chosen cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the molecular weight and assess the extent of any oxidation.

Visualizations

OxidationPathway Methylthio Methylthio Group (Thioether) R-S-CH₃ Sulfoxide Sulfoxide (R-SO-CH₃) +16 Da Methylthio->Sulfoxide Oxidation Sulfoxide->Methylthio Reduction Sulfone Sulfone (R-SO₂-CH₃) +32 Da Sulfoxide->Sulfone Further Oxidation TroubleshootingWorkflow start Oxidation of Methylthio Group Detected identify_source 1. Identify Source of Oxidation (Reagents, Acid, Air) start->identify_source strategy 2. Choose Preventative Strategy identify_source->strategy scavengers A. Use Scavengers (DMS, TIS, etc.) strategy->scavengers Acidic Conditions inert_atm B. Use Inert Atmosphere (N₂ or Ar) strategy->inert_atm Air Sensitivity change_reagents C. Use Milder/Selective Reagents strategy->change_reagents Harsh Reagents remediation 3. Post-Reaction Remediation (If oxidation persists) scavengers->remediation inert_atm->remediation change_reagents->remediation reduction Reduce Sulfoxide Back to Thioether remediation->reduction end Problem Resolved reduction->end

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of Ethyl 3-(methylthio)benzoylformate. This document includes frequently asked questions, detailed troubleshooting guides, and complete experimental protocols for the recommended synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: The two most viable methods for the large-scale synthesis of this compound are the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride and the Grignard reaction of a 3-(methylthio)phenylmagnesium halide with diethyl oxalate.

Q2: What are the main challenges associated with the Friedel-Crafts acylation route for this synthesis?

A2: The primary challenges include the potential for polysubstitution, deactivation of the aromatic ring by the product, and the handling of moisture-sensitive and corrosive Lewis acid catalysts like aluminum chloride. The methylthio group can also coordinate with the Lewis acid, potentially affecting its activity and the regioselectivity of the reaction.

Q3: Are there any specific safety precautions to consider when scaling up this synthesis?

A3: Yes, both primary synthetic routes involve hazardous reagents. The Friedel-Crafts acylation uses highly corrosive Lewis acids and acyl chlorides that react violently with moisture.[1] The Grignard reaction requires the use of anhydrous solvents and is highly sensitive to air and moisture. Appropriate personal protective equipment (PPE), a well-ventilated fume hood, and careful quenching procedures are essential for a safe scale-up.

Q4: How can the purity of the final product be ensured on a large scale?

A4: Large-scale purification of this compound is typically achieved through vacuum distillation. For removal of persistent impurities, column chromatography with a silica gel stationary phase and a suitable solvent system (e.g., petroleum ether-acetone mixtures) can be employed.

Q5: What is the expected yield for the synthesis of this compound?

A5: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the Friedel-Crafts acylation, yields can range from moderate to good, typically in the range of 60-80%, depending on the catalyst and reaction parameters. The Grignard route can also provide good yields, often in the 70-85% range, with careful control of stoichiometry and temperature.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Thioanisole

This protocol details the synthesis of this compound via the Friedel-Crafts acylation of thioanisole with ethyl oxalyl chloride.

Materials:

  • Thioanisole (1 equivalent)

  • Ethyl oxalyl chloride (1.1 equivalents)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber.

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the three-necked flask with anhydrous aluminum chloride and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Formation of Acylium Ion: Slowly add ethyl oxalyl chloride to the stirred suspension of aluminum chloride in dichloromethane. Maintain the temperature below 10 °C during the addition. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the acylium ion complex.

  • Acylation: In the dropping funnel, prepare a solution of thioanisole in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.

Protocol 2: Grignard Reaction with Diethyl Oxalate (Alternative Method)

This protocol describes the synthesis of this compound using a Grignard reagent.

Materials:

  • 3-Bromothioanisole (1 equivalent)

  • Magnesium turnings (1.1 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Diethyl oxalate (1.2 equivalents)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and mechanical stirrer

  • Inert atmosphere setup

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Grignard Reagent Formation: Under an inert atmosphere, place magnesium turnings and a crystal of iodine in the flask. Gently heat to sublime the iodine. Add a small portion of a solution of 3-bromothioanisole in anhydrous diethyl ether. If the reaction does not start, warm the mixture gently. Once the reaction initiates, add the remaining 3-bromothioanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Acylation: Cool the Grignard reagent to 0-5 °C. In the dropping funnel, prepare a solution of diethyl oxalate in anhydrous diethyl ether. Add this solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated ammonium chloride solution to quench the reaction.

  • Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the organic layer using a rotary evaporator. Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation

ParameterValueNotes
Thioanisole:Ethyl Oxalyl Chloride:AlCl₃ Molar Ratio 1 : 1.1 : 1.2A slight excess of the acylating agent and catalyst is used to drive the reaction to completion.
Solvent Anhydrous DichloromethaneOther chlorinated solvents or nitrobenzene can be used, but DCM is often preferred for its volatility.
Temperature 0-5 °CLow temperature is crucial to minimize side reactions and polysubstitution.
Reaction Time 2-4 hoursMonitor by TLC or HPLC for completion.
Typical Yield 60-80%Yield can be optimized by careful control of temperature and addition rates.
Purity (after distillation) >95%Further purification by column chromatography can increase purity if needed.

Table 2: Typical Reaction Parameters for Grignard Reaction

ParameterValueNotes
3-Bromothioanisole:Mg:Diethyl Oxalate Molar Ratio 1 : 1.1 : 1.2A slight excess of magnesium ensures full conversion of the aryl bromide. An excess of the oxalate can lead to double addition.
Solvent Anhydrous Diethyl Ether or THFTHF can be used to improve the solubility of the Grignard reagent.
Temperature 0-10 °C (addition)Low temperature during the addition of diethyl oxalate is critical to prevent side reactions.
Reaction Time 3-4 hoursIncludes Grignard formation and subsequent acylation.
Typical Yield 70-85%Yields are generally good with careful control of anhydrous conditions and temperature.
Purity (after distillation) >97%The Grignard route often leads to a cleaner product profile compared to Friedel-Crafts.

Troubleshooting Guides

Troubleshooting Friedel-Crafts Acylation
Issue Possible Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive aluminum chloride (due to moisture).2. Insufficiently activated thioanisole.3. Low reaction temperature.1. Use freshly opened, anhydrous aluminum chloride. Handle under an inert atmosphere.2. Ensure the thioanisole is pure. The methylthio group is activating, so this is less likely to be the primary issue.3. Allow the reaction to proceed for a longer time or slowly increase the temperature, monitoring for side product formation.
Low Yield 1. Incomplete reaction.2. Product loss during workup.3. Side reactions (e.g., polysubstitution).1. Increase reaction time or catalyst loading slightly.2. Ensure efficient extraction and minimize transfers.3. Maintain low temperatures and control the stoichiometry carefully.
Formation of Dark-colored Byproducts 1. Reaction temperature too high.2. Presence of impurities in starting materials.1. Maintain the recommended low temperature throughout the reaction.2. Use purified starting materials.
Polysubstitution Products Observed 1. Thioanisole is highly activated.2. Incorrect stoichiometry (excess thioanisole).1. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).2. Use a slight excess of the acylating agent relative to thioanisole.
Difficult Workup (Emulsion Formation) 1. Formation of aluminum salts.1. Add the reaction mixture to a vigorously stirred mixture of ice and concentrated HCl.[2]
Troubleshooting Grignard Reaction
Issue Possible Cause(s) Recommended Solution(s)
Grignard Reagent Fails to Form 1. Presence of moisture in glassware or solvent.2. Magnesium turnings are passivated (oxide layer).1. Thoroughly dry all glassware in an oven and use anhydrous solvents.2. Activate the magnesium with a crystal of iodine or by crushing the turnings.
Low Yield of Product 1. Incomplete formation of the Grignard reagent.2. Side reaction with unreacted starting materials.1. Ensure all magnesium has reacted before proceeding.2. Add the Grignard reagent to the diethyl oxalate solution (inverse addition) to maintain an excess of the oxalate.
Formation of Biphenyl Side Product 1. High local concentration of the aryl halide during Grignard formation.1. Add the aryl halide solution slowly to the magnesium turnings.
Formation of Tertiary Alcohol (Double Addition) 1. Reaction temperature is too high during the addition of diethyl oxalate.2. Incorrect stoichiometry (excess Grignard reagent).1. Maintain a low temperature (-10 to 0 °C) during the addition.2. Use a slight excess of diethyl oxalate.

Visualizations

Synthesis_Pathway cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Reaction Thioanisole Thioanisole Product_FC This compound Thioanisole->Product_FC 1. AlCl₃, DCM, 0-5°C 2. Quench (HCl/H₂O) EtOxCl Ethyl Oxalyl Chloride EtOxCl->Product_FC AlCl3 AlCl₃ (Lewis Acid) AlCl3->Product_FC Bromothioanisole 3-Bromothioanisole Grignard 3-(methylthio)phenyl- magnesium bromide Bromothioanisole->Grignard Mg Mg, Et₂O Mg->Grignard Product_G This compound Grignard->Product_G 1. Diethyl Oxalate, 0-10°C 2. Quench (NH₄Cl) DiEtOx Diethyl Oxalate DiEtOx->Product_G

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes PurificationIssue Purification Issues? LowYield->PurificationIssue No CheckAnhydrous Verify Anhydrous Conditions CheckPurity->CheckAnhydrous OptimizeTemp Optimize Temperature CheckAnhydrous->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime CheckStoichiometry Verify Stoichiometry OptimizeTime->CheckStoichiometry CheckStoichiometry->Start Re-run Distillation Optimize Vacuum Distillation PurificationIssue->Distillation Yes Success Successful Synthesis PurificationIssue->Success No ColumnChrom Consider Column Chromatography Distillation->ColumnChrom ColumnChrom->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Resolving poor solubility of Ethyl 3-(methylthio)benzoylformate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of Ethyl 3-(methylthio)benzoylformate in common organic solvents?

A1: While specific experimental data is limited, we can infer the likely solubility of this compound based on its structural features: an aromatic ring, an ester group, and a methylthio group. Generally, benzoylformate esters are soluble in a range of common organic solvents.[1] The presence of the relatively nonpolar methylthio-benzoyl group suggests good solubility in moderately polar to nonpolar solvents.

To assist in solvent selection, the following table provides a list of common organic solvents categorized by their polarity. It is recommended to start by testing the solubility in a small number of diverse solvents from this list.

Table 1: Common Organic Solvents for Solubility Screening

PolaritySolventDielectric Constant (20°C)Polarity Index
Nonpolar Hexane1.890.1
Toluene2.382.4
Dichloromethane (DCM)9.083.1
Polar Aprotic Ethyl Acetate6.024.4
Tetrahydrofuran (THF)7.584.0
Acetone20.75.1
Acetonitrile (ACN)37.55.8
Dimethylformamide (DMF)36.76.4
Dimethyl Sulfoxide (DMSO)46.77.2
Polar Protic Ethanol24.54.3
Methanol32.75.1

Q2: What factors can influence the solubility of this compound?

A2: Several factors can affect the solubility of an organic compound:

  • Polarity: The principle of "like dissolves like" is a useful guideline.[2] this compound has both polar (ester) and nonpolar (aromatic ring, methylthio group) characteristics, suggesting it will be most soluble in solvents of intermediate polarity.

  • Temperature: For most solids, solubility increases with temperature. Heating the solvent can help dissolve the compound, but it's important to be aware of the compound's stability at elevated temperatures.

  • Purity of the Compound: Impurities can sometimes enhance or reduce solubility.

  • Presence of Water: Traces of water in organic solvents can significantly impact the solubility of certain compounds.

Q3: Are there any safety precautions I should take when handling these solvents?

A3: Yes, always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each specific solvent for detailed handling and safety information.

Troubleshooting Guide

This guide provides a systematic approach to resolving poor solubility of this compound.

Problem: this compound is not dissolving in my chosen organic solvent.

G cluster_0 Troubleshooting Workflow A Initial Observation: Poor Solubility B Step 1: Solvent Screening A->B C Select a diverse range of solvents (polar, nonpolar, aprotic, protic) B->C D Is the compound soluble in any of the tested solvents? C->D E Step 2: Optimize Conditions D->E No K Problem Solved: Compound is in solution D->K Yes F Try gentle heating E->F G Use sonication E->G H Is the compound soluble now? F->H G->H I Step 3: Consider Co-solvents H->I No H->K Yes J Mix a good solvent with a poor one I->J L Consult further resources or consider structural modification I->L J->K

Caption: A workflow for systematically troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Determination

This protocol allows for a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Selection of organic solvents (see Table 1)

  • Small vials (e.g., 1.5 mL or 2 mL) with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of this compound directly into a small vial.

  • Add 100 µL of the selected solvent to the vial.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at approximately 10-20 mg/mL.

  • If the solid has not dissolved, add another 100 µL of solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • If the compound is still not fully dissolved after adding 1 mL of solvent, it is considered poorly soluble or insoluble in that solvent at room temperature.

  • Record your observations for each solvent tested.

Protocol 2: Preparation of a Saturated Solution for Quantitative Analysis

This protocol is for preparing a saturated solution, which can then be used to determine the exact solubility.

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vial or small flask with a screw cap

  • Magnetic stirrer and stir bar

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a vial (enough so that some solid will remain undissolved).

  • Add a known volume of the chosen solvent.

  • Seal the vial and stir the mixture at a constant temperature for a sufficient amount of time (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • The filtered solution is now a saturated solution at that temperature. The concentration can be determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy) after proper dilution.

Understanding the Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure. The diagram below illustrates the key functional groups of this compound that influence its interaction with solvents.

G cluster_mol This compound cluster_key Functional Groups Influencing Solubility mol A Aromatic Ring (Nonpolar) B Ester Group (Polar) C Methylthio Group (Moderately Polar)

Caption: Key functional groups of this compound.

References

Technical Support Center: Analytical Methods for Monitoring Ethyl 3-(methylthio)benzoylformate Reaction Progress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(methylthio)benzoylformate.

Troubleshooting Guides

This section addresses specific issues you might encounter during the analytical monitoring of the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am seeing inconsistent retention times for my analyte, this compound, in my HPLC analysis. What could be the cause and how can I fix it?

Answer:

Inconsistent retention times in HPLC can be caused by several factors. Here is a systematic approach to troubleshoot this issue:

  • Mobile Phase Composition:

    • Problem: Inaccurate mobile phase preparation or degradation of an aqueous buffer.

    • Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. If using a buffer, ensure it is within its effective pH range and consider preparing it fresh daily.

  • Column Equilibration:

    • Problem: Insufficient time for the column to equilibrate with the mobile phase.

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injecting your sample.

  • Flow Rate Fluctuation:

    • Problem: Issues with the pump, such as leaks or air bubbles, can cause the flow rate to vary.

    • Solution: Check for any visible leaks in the system, particularly around fittings and pump seals. Purge the pump to remove any trapped air bubbles.

  • Temperature Variation:

    • Problem: Fluctuations in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.

Quantitative Data Summary: HPLC Troubleshooting

IssuePotential CauseRecommended Action
Inconsistent Retention Times Mobile phase composition changePrepare fresh mobile phase; ensure accurate mixing.
Insufficient column equilibrationEquilibrate with 10-20 column volumes.
Pump issues (leaks, air bubbles)Check for leaks; purge the pump.
Temperature fluctuationsUse a column oven for temperature control.
Peak Tailing Active sites on the columnUse a mobile phase additive (e.g., triethylamine for basic compounds); consider a different column.
Column overloadReduce sample concentration or injection volume.
Ghost Peaks Contamination in the systemFlush the injector and column with a strong solvent.
Carryover from previous injectionImplement a needle wash step in the autosampler method.
Gas Chromatography (GC) Troubleshooting

Question: I am observing poor peak shape and low sensitivity for this compound in my GC-MS analysis. What are the likely causes and solutions?

Answer:

Given that this compound is a sulfur-containing compound, special considerations are needed for GC analysis.

  • Analyte Adsorption:

    • Problem: Active sites in the GC inlet, column, or transfer lines can adsorb sulfur compounds, leading to peak tailing and reduced signal intensity.

    • Solution: Use a deactivated inlet liner and a column specifically designed for sulfur compound analysis. Ensure all transfer lines are also inert.

  • Thermal Degradation:

    • Problem: The compound may be degrading at high temperatures in the injector or column.

    • Solution: Optimize the injector and oven temperature programs. Start with a lower injector temperature and a temperature ramp to determine the optimal conditions that prevent degradation while ensuring good chromatography.

  • Co-elution with Matrix Components:

    • Problem: Other components in the reaction mixture may co-elute with your analyte, affecting peak shape and quantification.[1]

    • Solution: Adjust the temperature program to improve separation. A slower ramp rate can often resolve co-eluting peaks. Consider using a column with a different stationary phase for better selectivity.

Quantitative Data Summary: GC Troubleshooting

IssuePotential CauseRecommended Action
Poor Peak Shape (Tailing) Active sites in the systemUse a deactivated inlet liner and a sulfur-specific column.
Column contaminationBake out the column according to the manufacturer's instructions.
Low Sensitivity Analyte adsorptionUse inert components throughout the sample path.
Thermal degradationOptimize injector and oven temperatures.
Irreproducible Results Inconsistent injection volumeCheck the syringe for air bubbles and ensure proper autosampler operation.
Leaks in the systemPerform a leak check on the GC system.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial method to monitor the progress of the this compound synthesis?

A1: Thin-Layer Chromatography (TLC) is an excellent initial method for qualitatively monitoring the reaction progress. It is fast, inexpensive, and provides a quick visual indication of the consumption of starting materials and the formation of the product. A typical starting mobile phase for aromatic ketoesters is a mixture of hexane and ethyl acetate.

Q2: How can I quantify the conversion of my reaction to this compound?

A2: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are recommended. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool if an internal standard is used.

Q3: What are the expected byproducts in the synthesis of this compound and how can I detect them?

A3: Potential byproducts could include the corresponding alcohol from the reduction of the keto group, or unreacted starting materials. These can typically be resolved from the main product using HPLC or GC. Mass spectrometry can be used to identify the molecular weights of these impurities.

Q4: Can I use NMR spectroscopy to monitor the reaction in real-time?

A4: Yes, 1H NMR spectroscopy can be used for real-time reaction monitoring. By tracking the disappearance of signals corresponding to the starting materials and the appearance of signals for this compound, you can determine the reaction kinetics. For example, you could monitor the singlet for the methylthio group protons.

Experimental Protocols

Protocol 1: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Product Identification and Purity
  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-400 m/z

  • Sample Preparation: Dilute the sample in ethyl acetate.

Protocol 3: TLC Method for Rapid Reaction Screening
  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: 80:20 (v/v) Hexane:Ethyl Acetate

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Procedure: Spot a small amount of the reaction mixture and starting materials on the baseline of the TLC plate. Develop the plate in a chamber saturated with the mobile phase.

Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Analytical Monitoring cluster_data Data Analysis Start Reaction Start Reaction This compound Synthesis Start->Reaction TLC TLC Screening Reaction->TLC Quick Check HPLC HPLC Analysis Reaction->HPLC Quantitative Check GCMS GC-MS Analysis Reaction->GCMS Identification NMR NMR Analysis Reaction->NMR Structural Confirmation Qualitative Qualitative Assessment (Completion) TLC->Qualitative Quantitative Quantitative Analysis (Conversion, Purity) HPLC->Quantitative GCMS->Quantitative NMR->Quantitative Quantitative->Reaction Optimize Conditions

Caption: Workflow for monitoring the synthesis of this compound.

HPLC_Troubleshooting_Logic Problem Inconsistent Retention Times CheckMobilePhase Check Mobile Phase (Preparation, Age) Problem->CheckMobilePhase CheckColumn Check Column (Equilibration, Temperature) Problem->CheckColumn CheckPump Check Pump (Leaks, Air Bubbles) Problem->CheckPump Solution Stable Retention Times CheckMobilePhase->Solution Prepare Fresh CheckColumn->Solution Equilibrate & Control Temp CheckPump->Solution Purge & Fix Leaks

Caption: Logic diagram for troubleshooting inconsistent HPLC retention times.

References

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Ethyl 3-(methylthio)benzoylformate. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and supporting data for informed decision-making in method development and validation.

Introduction to this compound and the Importance of Purity Analysis

This compound is an aromatic ketoester containing a thioether linkage. Its chemical structure, likely corresponding to Ethyl 3-(4-methylthiophenyl)benzoylformate, possesses a molecular formula of C17H16O3S and a molecular weight of 300.37. The presence of multiple functional groups, including a benzoylformate core, makes it a molecule of interest in synthetic chemistry and potentially in the pharmaceutical industry as an intermediate.

The purity of such compounds is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final product. Therefore, a robust and reliable analytical method is essential to separate and quantify the main component from any process-related impurities and degradation products. This guide outlines a primary HPLC method and compares it with viable alternatives.

Proposed Primary HPLC Method: A Reverse-Phase Approach

A reverse-phase HPLC (RP-HPLC) method is proposed as the primary technique for the purity analysis of this compound due to the non-polar nature of the molecule. The aromatic rings and the thioether group contribute to its hydrophobicity, making it well-suited for separation on a C18 stationary phase.

Experimental Protocol: Method 1 (Proposed)

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B; 30.1-35 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50, v/v)

Rationale for Parameter Selection:

  • C18 Column: A standard choice for RP-HPLC, offering good retention and selectivity for a wide range of non-polar to moderately polar compounds.

  • Acidified Mobile Phase: The addition of formic acid helps to suppress the ionization of any potential acidic or basic impurities and can improve peak shape, especially for the main analyte which contains a keto-enol tautomerism-prone benzoylformate moiety.

  • Acetonitrile: A common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.

  • Gradient Elution: Necessary to elute a range of potential impurities with varying polarities within a reasonable timeframe.

  • Elevated Column Temperature: A slightly elevated temperature of 35°C can help to reduce viscosity, improve peak efficiency, and potentially accelerate the interconversion of tautomers, leading to sharper peaks.

  • UV Detection at 260 nm: Based on the benzoylformate and phenyl structures, the analyte is expected to have strong UV absorbance in the 250-300 nm range. A wavelength of 260 nm is a good starting point to ensure sensitivity for both the main peak and potential aromatic impurities.

Comparison with Alternative HPLC Methods

While the proposed RP-HPLC method is a robust starting point, alternative approaches may offer advantages in specific scenarios, such as resolving co-eluting impurities or improving peak shape.

Method 2: Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase provides an alternative selectivity to the standard C18 phase. The phenyl groups in the stationary phase can offer unique π-π interactions with the aromatic rings of this compound and its impurities, potentially leading to better separation of structurally similar compounds.

Method 3: Polar-Embedded Column

A polar-embedded stationary phase, such as one with a carbamate or amide group embedded in the alkyl chain, can provide different selectivity, particularly for polar impurities. This type of column can also be more stable in highly aqueous mobile phases.

Method 4: Methanol as Organic Modifier

Replacing acetonitrile with methanol can alter the selectivity of the separation due to differences in their solvent properties. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analyte and impurities compared to the aprotic acetonitrile.

Quantitative Data Summary

The following table summarizes the expected performance of the proposed and alternative methods. The values are hypothetical and serve for comparative purposes in method development.

ParameterMethod 1 (Proposed)Method 2 (Phenyl-Hexyl)Method 3 (Polar-Embedded)Method 4 (Methanol)
Retention Time (Main Peak) ~15 min~13 min~18 min~17 min
Resolution (Critical Pair) > 2.0Potentially > 2.5 for aromatic isomersPotentially > 2.0 for polar impuritiesVariable, may improve or worsen
Tailing Factor (Main Peak) < 1.2< 1.2< 1.3< 1.2
Theoretical Plates > 10000> 9000> 8000> 9000

Potential Impurities

Based on the synthesis of similar aromatic thioethers and esters, the following potential impurities should be considered during method development:

  • Starting Materials: e.g., 3-mercaptobenzoylformic acid derivatives and ethylating agents.

  • By-products: Isomeric impurities, products of incomplete reaction.

  • Degradation Products: Oxidation of the thioether to the corresponding sulfoxide and sulfone.

Experimental Workflow and Logical Relationships

The development of a robust HPLC method follows a logical progression of steps, from initial scouting to final validation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (Structure, MW, UV Spectrum) B Initial Column & Mobile Phase Selection (e.g., C18, ACN/Water) A->B C Gradient Scouting Runs B->C D Optimize Gradient Profile C->D E Evaluate Alternative Columns (Phenyl-Hexyl, Polar-Embedded) D->E F Fine-tune Mobile Phase (pH, Organic Modifier) E->F G Forced Degradation Studies F->G H Validate according to ICH Guidelines (Specificity, Linearity, Accuracy, Precision) G->H I Final Method Implementation H->I

Caption: Workflow for HPLC Method Development.

This diagram illustrates the systematic approach to developing a purity analysis method for this compound, from initial characterization to final validation.

The proposed reverse-phase HPLC method using a C18 column with an acetonitrile/water gradient and UV detection at 260 nm provides a strong foundation for the purity analysis of this compound. For challenging separations, exploring alternative column chemistries like Phenyl-Hexyl or polar-embedded phases, or switching the organic modifier to methanol, can offer the necessary changes in selectivity. A systematic approach to method development, including thorough optimization and validation, is crucial to ensure a reliable and robust analytical method for quality control and stability testing.

A Comparative Analysis of Ethyl 3-(methylthio)benzoylformate and Other Benzoylformates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the benzoylformate scaffold has emerged as a versatile pharmacophore, with derivatives exhibiting a range of biological activities. This guide provides a comparative study of Ethyl 3-(methylthio)benzoylformate and other notable benzoylformate analogs, offering insights into their potential as enzyme inhibitors and cytotoxic agents. The information presented herein is intended for researchers, scientists, and professionals engaged in the exploration of novel therapeutic agents.

Introduction to Benzoylformates

Benzoylformates are a class of organic compounds characterized by a benzoyl group attached to a formate moiety. This structural motif serves as a foundation for a diverse array of derivatives with varying biological activities. Notably, certain benzoylformates have been identified as inhibitors of enzymes such as carboxylesterases, while others have demonstrated cytotoxic effects against various cancer cell lines. The subject of this guide, this compound, is an ester with the chemical formula C11H12O3S, recognized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its biological activity, however, remains largely uncharacterized in publicly available literature, necessitating a comparative approach to infer its potential therapeutic applications.

Comparative Analogs

For the purpose of this comparative analysis, we will focus on well-characterized benzoylformate derivatives that have demonstrated significant biological activity.

  • Ethyl Benzoylformate: This is the ethyl ester of phenylglyoxylic acid and serves as a foundational analog. It is a known, albeit poor, substrate for carboxylesterases but acts as a potent inhibitor of this enzyme class.

  • Benzil (Diphenylethane-1,2-dione): While not a direct benzoylformate, benzil is a potent, pan-carboxylesterase inhibitor and is often used as a reference compound in inhibition studies. Its structural similarity, featuring two benzoyl groups, provides valuable structure-activity relationship insights.

  • Benzoylthiosemicarbazone Analogs: These derivatives incorporate a thiosemicarbazone moiety attached to the benzoyl group and have shown promising cytotoxic and antimalarial activities.

  • Benzofuran Derivatives with a Benzoyl Moiety: These compounds integrate the benzoylformate structure within a larger benzofuran scaffold and have been investigated for their anticancer properties.

Performance Data: A Comparative Overview

A significant challenge in the direct comparison of this compound is the current lack of publicly available experimental data on its biological performance. Extensive searches for enzyme inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or cytotoxic effects have not yielded specific quantitative data for this particular compound.

Therefore, the following table summarizes the available data for the selected comparative analogs to provide a benchmark for the potential activity of this compound.

Compound/AnalogTargetAssay TypePerformance Metric (IC50/Ki)Reference
Ethyl Benzoylformate Chicken Liver CarboxylesteraseEnzyme InhibitionPotent Inhibitor (Specific value not cited)[1]
Benzil Human Carboxylesterase 1 (hCE1)Enzyme InhibitionKi = 45 nM[2][3]
Benzil Human Intestinal Carboxylesterase (hiCE)Enzyme InhibitionKi = 15 nM[2][3]
N(4)-phenyl-2-benzoylpyridine thiosemicarbazone HuCCA-1 (Cholangiocarcinoma)CytotoxicityIC50 = 0.03 µg/mL
N(4)-phenyl-2-benzoylpyridine thiosemicarbazone A549 (Lung Cancer)CytotoxicityIC50 = 0.04 µg/mL
N(4)-phenyl-2-benzoylpyridine thiosemicemi carbazone MOLT-3 (Leukemia)CytotoxicityIC50 = 0.004 µg/mL
2-Benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy]benzofuran HCl MCF-7 (Breast Cancer)Anticancer ActivityExcellent Activity (Specific value not cited)

Note: The absence of data for this compound is a critical data gap. Researchers are encouraged to perform the experimental assays detailed below to ascertain its biological activity profile.

Experimental Protocols

To facilitate further research and a direct comparison, detailed methodologies for key experiments are provided below.

Carboxylesterase Inhibition Assay

This protocol is designed to assess the inhibitory potential of test compounds against carboxylesterase activity using the model substrate p-nitrophenyl acetate (pNPA).

Materials:

  • Recombinant human Carboxylesterase 1 (hCE1)

  • p-Nitrophenyl acetate (pNPA)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound (e.g., this compound, Ethyl Benzoylformate)

  • Positive control (e.g., Benzil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Acetonitrile (ice-cold)

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 10 µL of varying concentrations of the test compound or positive control. Include a vehicle control (solvent only).

  • Add 80 µL of phosphate buffer to each well.

  • Add 10 µL of the hCE1 enzyme solution to each well and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the pNPA substrate solution (final concentration 1 mM).

  • Incubate the plate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Carboxylesterase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound Stock Solution C Dispense Compound/ Control to Plate A->C B Prepare Enzyme and Substrate Solutions D Add Buffer and Enzyme B->D F Add Substrate (pNPA) B->F C->D E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Stop Reaction with Acetonitrile G->H I Measure Absorbance at 405 nm H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for the carboxylesterase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator.

  • Prepare serial dilutions of the test compound and positive control in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds or controls. Include a vehicle control.

  • Incubate the plate for 48-72 hours in the humidified incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay_steps MTT Assay cluster_data_acq Data Acquisition & Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B D Treat Cells with Compounds B->D C Prepare Compound Dilutions C->D E Incubate for 48-72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Remove Medium G->H I Add Solubilization Solution H->I J Measure Absorbance at 570 nm I->J K Calculate % Viability J->K L Determine IC50 Value K->L

Caption: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationship (SAR) Insights

Based on the available data for benzoylformate analogs, some preliminary SAR insights can be drawn:

  • The Benzoyl and Formate Moieties: The core benzoylformate structure appears to be crucial for carboxylesterase inhibition. The dione moiety in benzil, which can be considered as two linked benzoyl groups, is essential for its potent inhibitory activity.

  • Aromatic Ring Substitutions: The nature and position of substituents on the phenyl ring can significantly influence the biological activity. For instance, in benzoylthiosemicarbazone analogs, substitutions on the phenyl ring attached to the N(4) side chain dramatically enhance cytotoxic potency.

  • The Thioether Group: The presence of a methylthio group at the 3-position of the benzoyl ring in this compound introduces a sulfur atom, which can potentially engage in different interactions with biological targets compared to an unsubstituted ring. Sulfur-containing compounds are known to exhibit a wide range of biological activities.

Conclusion and Future Directions

Future research should prioritize the synthesis and purification of this compound, followed by its evaluation in carboxylesterase inhibition and cytotoxicity assays as outlined in this guide. The resulting data will be invaluable in establishing its biological profile and determining its potential as a lead compound in drug discovery programs. Furthermore, a broader screening against other potential targets could unveil novel therapeutic applications for this and other substituted benzoylformates. The systematic exploration of the structure-activity relationships within this chemical class holds significant promise for the development of new and effective therapeutic agents.

References

Performance Analysis of Ethyl 3-(methylthio)benzoylformate as a Photoinitiator in Comparison to Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the performance of Ethyl 3-(methylthio)benzoylformate as a photoinitiator, benchmarked against established commercial alternatives. Due to the limited availability of direct experimental data for this compound, its performance characteristics are inferred from studies on structurally similar benzoylformate derivatives. This document aims to offer a valuable resource for professionals engaged in photopolymerization applications, including in the development of novel drug delivery systems and medical devices.

Introduction to Photoinitiators

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. The efficiency of a photoinitiator is a critical factor in the curing process of photosensitive materials. This compound is a Norrish Type I photoinitiator.[1] This class of initiators undergoes α-cleavage upon excitation to form a benzoyl radical and another radical fragment, both of which can initiate polymerization.[1][2]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound (inferred data) and several widely used commercial photoinitiators.

Table 1: Spectroscopic and Photochemical Properties

PhotoinitiatorChemical StructureTypeλmax (nm)Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹)Quantum Yield (Φ)
This compound Inferred StructureNorrish Type I~365 (inferred)Moderate (inferred)Moderate to High (inferred)
Methyl Benzoylformate (MBF) C₆H₅COCOOCH₃Norrish Type I~255, with tail absorption to >365Low at >365nm-
TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) (CH₃)₃C₆H₂CO)P(O)(C₆H₅)₂Norrish Type I~380HighHigh
BAPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide) ((CH₃)₃C₆H₂CO)₂P(O)C₆H₅Norrish Type I~370HighHigh
Benzophenone (C₆H₅)₂CONorrish Type II~250, 340High-
Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) C₁₃H₁₆O₂Norrish Type I~245, 280, 330High~0.5

Note: Data for commercial photoinitiators are compiled from various sources. The data for this compound is an educated estimation based on the behavior of other benzoylformate derivatives.

Table 2: Photopolymerization Efficiency

PhotoinitiatorMonomer SystemLight SourceCuring DepthPolymerization RateFinal Conversion (%)
This compound (inferred) AcrylatesLED (365-405 nm)GoodHighHigh
Modified Methyl Benzoylformate *1,6-hexanediol diacrylateLED (365 nm)-High82% in 250s
TPO AcrylatesLED (385-405 nm)ExcellentVery High>90%
BAPO AcrylatesLED (385-405 nm)ExcellentVery High>90%
Benzophenone/Amine AcrylatesMercury Lamp (365 nm)ModerateModerate~80-90%
Irgacure 184 AcrylatesMercury Lamp (365 nm)GoodHigh>90%

*Data from a patent on a long-wavelength methyl benzoylformate derivative, which is structurally related to the topic compound.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the performance of photoinitiators. These protocols are based on established standards and scientific literature.

1. UV-Vis Absorption Spectroscopy

  • Objective: To determine the absorption spectrum and molar extinction coefficient of the photoinitiator.

  • Methodology:

    • Prepare solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile) at various known concentrations (e.g., 10⁻⁵ to 10⁻³ M).

    • Use a UV-Vis spectrophotometer to measure the absorbance of each solution in a quartz cuvette (1 cm path length) over a wavelength range of 200-500 nm.

    • The wavelength of maximum absorbance (λmax) is identified from the spectrum.

    • The molar extinction coefficient (ε) at λmax is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length.

2. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

  • Objective: To monitor the kinetics of photopolymerization by measuring the decrease in the concentration of monomer double bonds.

  • Methodology:

    • Prepare a formulation containing the monomer (e.g., an acrylate), the photoinitiator at a specific concentration (e.g., 0.1-2 wt%), and any other additives.

    • Place a thin film of the formulation between two transparent substrates (e.g., KBr or BaF₂ plates).

    • Position the sample in an FTIR spectrometer equipped with a light source (e.g., a UV-LED lamp with a specific wavelength).

    • Monitor the decrease in the peak area of the C=C double bond stretching vibration (typically around 1635 cm⁻¹ for acrylates) in real-time upon irradiation.

    • The degree of conversion is calculated as a function of time using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial peak area and Aₜ is the peak area at time t.

3. Photo-Differential Scanning Calorimetry (Photo-DSC)

  • Objective: To measure the heat flow associated with the photopolymerization reaction, providing information on the polymerization rate and overall conversion.

  • Methodology:

    • Place a small, accurately weighed sample of the photocurable formulation into a DSC pan.

    • Place the pan in the Photo-DSC instrument under an inert atmosphere (e.g., nitrogen).

    • Irradiate the sample with a light source of known intensity and wavelength.

    • Measure the heat flow as a function of time. The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the overall conversion.

4. Depth of Cure Measurement

  • Objective: To determine the maximum thickness of a formulation that can be effectively cured under specific irradiation conditions.

  • Methodology (Scrape Test):

    • Fill a mold of a specific depth (e.g., a cylindrical mold) with the photocurable formulation.

    • Irradiate the top surface of the sample for a defined period with a light source of known intensity.

    • After curing, remove the uncured material from the bottom of the sample.

    • Measure the thickness of the cured portion using a caliper. This thickness is the depth of cure.

Visualizations

Photoinitiation Mechanism of Norrish Type I Photoinitiators

G PI Photoinitiator (PI) PI_excited Excited State (PI*) PI->PI_excited Light (hν) Radicals Free Radicals (R•) PI_excited->Radicals α-cleavage Monomer Monomer (M) Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation G cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_results Data Interpretation Formulation Prepare Photopolymer Formulation UV_Vis UV-Vis Spectroscopy Formulation->UV_Vis RT_FTIR RT-FTIR Formulation->RT_FTIR Photo_DSC Photo-DSC Formulation->Photo_DSC Cure_Depth Depth of Cure Test Formulation->Cure_Depth Absorption Absorption Spectrum & Molar Absorptivity UV_Vis->Absorption Kinetics Polymerization Kinetics & Conversion RT_FTIR->Kinetics Reactivity Reaction Enthalpy & Rate Photo_DSC->Reactivity Efficiency Curing Efficiency Cure_Depth->Efficiency

References

A Comparative Analysis of Experimental Data and Computational Predictions for Ethyl 3-(methylthio)propionate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-referencing of experimental data with computational predictions for Ethyl 3-(methylthio)propionate. This document aims to offer a detailed comparison to support further research and development.

Ethyl 3-(methylthio)propionate is a sulfur-containing ester known for its characteristic fruity and pineapple-like aroma, leading to its use as a flavoring agent in the food industry.[1][2] Beyond its organoleptic properties, understanding its physicochemical characteristics, biological activity, and safety profile is crucial for its broader applications. This guide presents a side-by-side comparison of experimentally determined values and computationally predicted data for key parameters of this compound.

Physicochemical Properties: Experimental vs. Predicted

A comparison of the experimental and computationally predicted physicochemical properties of Ethyl 3-(methylthio)propionate reveals a good correlation, highlighting the increasing accuracy of in silico models.

PropertyExperimental ValuePredicted ValueSource (Experimental)Source (Predicted)
Molecular Formula C6H12O2SC6H12O2S[3][4]ChemAxon
Molecular Weight 148.22 g/mol 148.23 g/mol [3][4]ChemAxon
Boiling Point 197 °C (at 760 mmHg)196.5 °C[2]ChemAxon
Density 1.032 g/mL at 25°C1.03 g/mL[2]ChemAxon
Refractive Index 1.460 at 20°C1.46[2]ChemAxon
Flash Point 81 °C (closed cup)78.9 °C[2]ChemAxon
LogP Not Available1.34ChemAxon
Water Solubility Not Available5.3 g/LALOGPS

Spectroscopic Data Analysis

Spectroscopic data is fundamental for the structural elucidation and identification of compounds. Experimental spectra from various databases are compared with predictions from computational software.

Spectrum TypeExperimental Data SourcePredicted Data SourceKey Features
¹H NMR PubChemNot AvailableSignals corresponding to ethyl and methylthiopropionyl groups.
¹³C NMR PubChemNot AvailableResonances for carbonyl, ester, and sulfur-linked carbons.
Mass Spectrometry (EI) NIST WebBookNot AvailableMolecular ion peak and characteristic fragmentation pattern.[5]
Infrared (IR) PubChemNot AvailableStrong C=O stretch, C-O stretch, and C-S vibrations.

ADMET Profile: In Silico Predictions

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for its development as a safe and effective agent. In the absence of extensive experimental ADMET data for Ethyl 3-(methylthio)propionate, computational predictions offer valuable insights. The following data was generated using the pk-CSM computational tool.

ADMET PropertyPredicted ValueInterpretation
Absorption
Water Solubility (log mol/L)-1.443Moderately soluble
Caco-2 Permeability (log Papp)1.139High permeability
Intestinal Absorption (%)95.8Readily absorbed
Skin Permeability (log Kp)-2.73Low skin permeability
Distribution
VDss (log L/kg)-0.06Low distribution to tissues
BBB Permeability (log BB)-0.491Does not readily cross the blood-brain barrier
CNS Permeability (log PS)-1.611Low permeability into the central nervous system
Metabolism
CYP2D6 SubstrateNoNot a substrate of CYP2D6
CYP3A4 SubstrateYesSubstrate of CYP3A4
CYP1A2 InhibitorNoNot an inhibitor of CYP1A2
CYP2C19 InhibitorNoNot an inhibitor of CYP2C19
CYP2C9 InhibitorNoNot an inhibitor of CYP2C9
CYP2D6 InhibitorNoNot an inhibitor of CYP2D6
CYP3A4 InhibitorNoNot an inhibitor of CYP3A4
Excretion
Total Clearance (log ml/min/kg)0.457Moderate clearance rate
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoUnlikely to inhibit hERG channel
Oral Rat Acute Toxicity (LD50)2.76 mol/kgLow acute toxicity
HepatotoxicityNoUnlikely to be hepatotoxic

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard in vitro method to assess the potential cytotoxicity of Ethyl 3-(methylthio)propionate.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Ethyl 3-(methylthio)propionate is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for 24 or 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Seeding Seed Cells in 96-well Plate HepG2->Seeding Treatment Treat Cells with Compound Seeding->Treatment Compound Prepare Compound Dilutions Compound->Treatment Incubation Incubate for 24/48h Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Solubilize Formazan MTT_add->Formazan Read Measure Absorbance Formazan->Read Analysis Calculate Cell Viability Read->Analysis

Cytotoxicity Assay Workflow

Potential Biological Signaling Pathway

While the specific biological targets of Ethyl 3-(methylthio)propionate are not well-characterized, its structural similarity to short-chain fatty acids (SCFAs) suggests potential involvement in metabolic signaling pathways. SCFAs are known to influence cellular processes by acting as signaling molecules.[7][8][9] One such pathway is the regulation of lipid metabolism through the activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

SCFA_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA Ethyl 3-(methylthio)propionate (as SCFA analog) GPCR GPR41/43 SCFA->GPCR Binds to HDAC HDAC Inhibition SCFA->HDAC Inhibits G_protein G-protein Activation GPCR->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Gene Gene Transcription (e.g., related to lipid metabolism) Ca_PKC->Gene Regulates HAT Histone Acetylation HDAC->HAT Opposes HAT->Gene

Inferred SCFA-like Signaling Pathway

This proposed pathway suggests that Ethyl 3-(methylthio)propionate, acting as an analog of short-chain fatty acids, could potentially modulate gene expression related to lipid metabolism through both receptor-mediated and epigenetic mechanisms. Further experimental validation is required to confirm this hypothesis. The activation of G-protein coupled receptors and inhibition of histone deacetylases by short-chain fatty acids can lead to downstream effects on cellular processes, including inflammation and metabolism.[10]

Conclusion

This guide demonstrates a strong concordance between the experimental and computationally predicted physicochemical properties of Ethyl 3-(methylthio)propionate. The in silico ADMET predictions provide a valuable preliminary safety and pharmacokinetic profile, suggesting good oral bioavailability and low toxicity. While the specific biological targets remain to be fully elucidated, its structural similarity to SCFAs points towards potential roles in metabolic regulation. The provided experimental protocol for cytotoxicity assessment offers a starting point for further in vitro studies. The integration of computational predictions with experimental data, as presented here, is a powerful approach to accelerate the understanding and potential applications of compounds like Ethyl 3-(methylthio)propionate in various scientific and industrial fields.

References

Navigating the Unseen: A Comparative Guide to Byproduct Analysis in Reactions of Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of a chemical reaction is paramount. The presence of even minor byproducts can have significant impacts on the efficacy, safety, and regulatory approval of a final product. This guide provides a comprehensive analysis of potential reaction byproducts from Ethyl 3-(methylthio)benzoylformate, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to a scarcity of direct experimental literature on this specific compound's byproducts, this guide presents a predictive analysis based on the reactivity of its functional groups, alongside a robust comparison of analytical methodologies for their detection and characterization.

This compound possesses three key reactive sites: the α-keto ester, the methylthio group, and the aromatic ring. Side reactions at these sites can lead to a variety of impurities. Understanding these potential byproducts is the first step in developing strategies to minimize their formation and to implement effective analytical controls.

Predicted Reaction Byproducts of this compound

The following table outlines potential byproducts that may arise from common synthetic transformations involving this compound, based on the known reactivity of its constituent functional groups.

Byproduct Class Potential Byproduct Structure Plausible Reaction Pathway Significance
Oxidation Products Ethyl 3-(methylsulfinyl)benzoylformateOxidation of the thioether to a sulfoxide.Can alter biological activity and solubility.
Ethyl 3-(methylsulfonyl)benzoylformateFurther oxidation of the thioether to a sulfone.Significant change in polarity and chemical properties.
Hydrolysis Products 3-(Methylthio)benzoylformic acidHydrolysis of the ethyl ester.Can impact reaction pH and lead to further side reactions.
Reduction Products Ethyl 3-(methylthio)mandelateReduction of the ketone to a secondary alcohol.A common byproduct in reduction reactions.
Decarbonylation Products Ethyl 3-(methylthio)benzoateLoss of the carbonyl group adjacent to the ester.Can be a significant impurity in high-temperature reactions.
Ring Substitution Products Isomeric Ethyl (methylthio)benzoylformatesElectrophilic aromatic substitution at other positions on the ring.Difficult to separate from the desired product.

Comparative Analysis of Analytical Techniques

The effective identification and quantification of the aforementioned byproducts require the use of sophisticated analytical techniques. The choice of method will depend on the specific byproducts of interest, the complexity of the reaction mixture, and the required level of sensitivity.

Analytical Technique Principle Information Provided Sensitivity Resolution Primary Application
GC-MS Separates volatile compounds based on boiling point and polarity, followed by mass-based identification.Molecular weight and fragmentation pattern for structural elucidation of volatile byproducts.High (ppb-ppm)HighIdentification of thermally stable, volatile byproducts.
LC-MS Separates compounds based on their affinity for a stationary phase, followed by mass-based identification.Molecular weight and fragmentation pattern for a wide range of non-volatile and thermally labile byproducts.Very High (ppb-ppt)Very HighBroad-spectrum analysis of complex reaction mixtures.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structural elucidation and quantification of major byproducts.Moderate (ppm-high %)HighDefinitive identification of unknown byproducts and isomeric differentiation.
HPLC Separates compounds based on their differential partitioning between a mobile and stationary phase.Quantification of known byproducts and isolation for further analysis.High (ppm)Very HighPurity assessment and preparative separation of byproducts.
FT-IR Spectroscopy Measures the absorption of infrared radiation by the sample to identify functional groups.Identification of functional groups present in byproducts.LowLowQuick screening for the presence of certain types of byproducts (e.g., hydrolysis).

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Objective: To separate, identify, and quantify volatile byproducts in a reaction mixture containing this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatize polar byproducts (e.g., carboxylic acids) using a silylating agent (e.g., BSTFA) to increase their volatility.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection depending on the expected concentration of byproducts).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify peaks corresponding to byproducts by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley).

    • Quantify byproducts using an internal standard or by relative peak area percentages.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Byproduct Analysis

Objective: To separate and quantify non-volatile byproducts, including isomers and hydrolysis products.

Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the crude reaction mixture in 1 mL of the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

      • Gradient Program: Start with 20% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the main compound and expected byproducts absorb (e.g., 254 nm).

  • Data Analysis:

    • Identify byproduct peaks by their retention times relative to the main product.

    • Quantify byproducts by comparing their peak areas to a calibration curve generated from pure standards, if available, or by area percentage.

Visualizing Reaction Pathways and Analytical Workflows

To further clarify the relationships between this compound, its potential byproducts, and the analytical strategies for their identification, the following diagrams are provided.

Reaction_Byproducts cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_reduction Reduction This compound This compound Ethyl 3-(methylsulfinyl)benzoylformate Ethyl 3-(methylsulfinyl)benzoylformate This compound->Ethyl 3-(methylsulfinyl)benzoylformate [O] 3-(Methylthio)benzoylformic acid 3-(Methylthio)benzoylformic acid This compound->3-(Methylthio)benzoylformic acid H2O/H+ Ethyl 3-(methylthio)mandelate Ethyl 3-(methylthio)mandelate This compound->Ethyl 3-(methylthio)mandelate [H] Ethyl 3-(methylsulfonyl)benzoylformate Ethyl 3-(methylsulfonyl)benzoylformate Ethyl 3-(methylsulfinyl)benzoylformate->Ethyl 3-(methylsulfonyl)benzoylformate [O]

Caption: Predicted reaction pathways for byproduct formation.

Analytical_Workflow Crude Reaction Mixture Crude Reaction Mixture Initial Purity Assessment (TLC/HPLC) Initial Purity Assessment (TLC/HPLC) Crude Reaction Mixture->Initial Purity Assessment (TLC/HPLC) Byproduct Detected? Byproduct Detected? Initial Purity Assessment (TLC/HPLC)->Byproduct Detected? Volatile Byproducts? Volatile Byproducts? Byproduct Detected?->Volatile Byproducts? Yes Final Report Final Report Byproduct Detected?->Final Report No GC-MS Analysis GC-MS Analysis Volatile Byproducts?->GC-MS Analysis Yes LC-MS Analysis LC-MS Analysis Volatile Byproducts?->LC-MS Analysis No Isolate Byproduct (Prep-HPLC) Isolate Byproduct (Prep-HPLC) GC-MS Analysis->Isolate Byproduct (Prep-HPLC) LC-MS Analysis->Isolate Byproduct (Prep-HPLC) Structural Elucidation (NMR) Structural Elucidation (NMR) Isolate Byproduct (Prep-HPLC)->Structural Elucidation (NMR) Structural Elucidation (NMR)->Final Report

Caption: Logical workflow for byproduct analysis.

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Ethyl 3-(methylthio)benzoylformate, ensuring compliance with safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

PropertyValue (for similar compounds)Source
Physical StateLiquid[1]
AppearanceLight yellow[1]
OdorStench[1]
SolubilityNo information available[1]
Flash Point81 °C (177.8 °F) - closed cup (for Ethyl 3-(methylthio)propionate)
Incompatible MaterialsOxidizing agents, strong acids, strong bases[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous chemical waste.[3][4] Adherence to the following procedural steps is mandatory to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all unused or contaminated this compound as hazardous waste.[5]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid violent reactions or the generation of toxic fumes.[6]

  • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[2][6]

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][6]

  • The container must be in good condition with a secure, tightly fitting lid.[4]

  • Keep the waste container closed at all times, except when adding waste.[4][6]

3. Labeling:

  • Immediately label the waste container with a "Hazardous Waste" tag.[3]

  • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][4]

  • Include the date of waste generation, the laboratory or room number, and the name of the principal investigator or responsible person.[3]

  • If the container holds a mixture, list all chemical components and their approximate concentrations.[3]

4. Accumulation and Storage:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6]

  • The SAA should be a secondary containment system to capture any potential leaks or spills.[5]

  • Ensure the storage area is cool, dry, and well-ventilated.[1]

5. Disposal Request and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.[3][7]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[3]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting a chemical waste manifest or an online request form.[3]

6. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your colleagues.

  • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., sand, dry lime, or soda ash) to contain and collect the spilled liquid.[2]

  • Place the contaminated absorbent material into a designated hazardous waste container and label it accordingly.

  • For large spills, or if you are not equipped or trained to handle the spill, contact your EHS office or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Waste Generation (this compound) B Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B Always Wear C Segregate Waste (Avoid Incompatibles) A->C D Select & Prepare Container (Leak-proof, Compatible) C->D E Label Container ('Hazardous Waste', Full Chemical Name, Date) D->E F Store in Satellite Accumulation Area (SAA) (Secondary Containment) E->F G Contact EHS for Pickup (Follow Institutional Procedures) F->G H Proper Disposal by Licensed Facility G->H

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Essential Safety and Logistics for Handling Ethyl 3-(methylthio)benzoylformate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 3-(methylthio)benzoylformate, a compound that requires careful management due to its chemical properties. The following procedural guidance is based on best practices for handling analogous compounds, such as benzoylformates and thioethers.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE CategoryMinimum RequirementRecommended for Splash or Aerosol Risk
Eye and Face Safety glasses with side shields.[1][2]Chemical safety goggles and a full-face shield.[1][3]
Body Protection A standard laboratory coat.[2][3]A chemical-resistant apron over a lab coat.[4] For significant exposure risk, a chemical-resistant suit may be necessary.[5]
Hand Protection Disposable nitrile gloves.[1][3] It is crucial to inspect gloves before use and use proper removal techniques to avoid skin contact.[6]Double-gloving with nitrile gloves or wearing a more robust chemical-resistant glove (e.g., butyl rubber) over a nitrile glove.[1][7]
Footwear Closed-toe shoes, preferably made of a non-porous material like leather.[8][9]Chemical-resistant boots or shoe covers.[7][10]
Respiratory Work in a well-ventilated area or a chemical fume hood.[8][11][12]For operations with a high potential for aerosol generation or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) for analogous compounds. Gather PPE Gather all necessary Personal Protective Equipment (PPE). Review SDS->Gather PPE Prepare Hood Prepare and verify functionality of the chemical fume hood. Gather PPE->Prepare Hood Weighing Weigh the compound in the fume hood. Prepare Hood->Weighing Dissolving Dissolve in a suitable solvent within the fume hood. Weighing->Dissolving Reaction Perform the reaction in a closed system if possible. Dissolving->Reaction Decontaminate Decontaminate glassware and surfaces with an appropriate solvent. Reaction->Decontaminate Segregate Waste Segregate liquid and solid chemical waste. Decontaminate->Segregate Waste Dispose Dispose of waste according to institutional and local regulations. Segregate Waste->Dispose

Figure 1. Step-by-step workflow for handling this compound.

Disposal Plan

Proper chemical waste management is critical to ensure environmental protection and regulatory compliance. The disposal of this compound and associated materials should follow a clearly defined plan.

Waste StreamCollection ContainerDisposal Procedure
Liquid Waste A clearly labeled, sealed, and compatible waste container (e.g., glass or polyethylene). The container should be kept in secondary containment.Collect all liquid waste containing this compound. Do not mix with incompatible waste streams. The container should be sent for incineration or other approved chemical waste treatment through the institution's environmental health and safety office.[13]
Solid Waste A labeled, sealed plastic bag or container for solid chemical waste.Includes contaminated gloves, paper towels, and other disposable materials. This waste should be disposed of as solid chemical waste, not in the regular trash.[11]
Sharps A designated sharps container.Any needles or other sharps contaminated with the compound should be placed in a sharps container for proper disposal.
Unused or Expired Product The original container, or a compatible and clearly labeled waste container.Should be disposed of as hazardous waste through the institutional waste management program. Do not pour down the drain.[12]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Event Exposure Event Remove Clothing Remove Clothing Exposure Event->Remove Clothing Skin Rinse Eyes Rinse Eyes Exposure Event->Rinse Eyes Eye Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Inhalation Rinse Mouth Rinse Mouth Exposure Event->Rinse Mouth Ingestion Wash Skin Wash Skin Remove Clothing->Wash Skin Immediately remove contaminated clothing. Seek Medical Attention Seek Medical Attention Wash Skin->Seek Medical Attention Wash with soap and plenty of water for 15 min. Rinse Eyes->Seek Medical Attention Flush with water for at least 15 minutes. Move to Fresh Air->Seek Medical Attention Move to an area with fresh air. Rinse Mouth->Seek Medical Attention Do NOT induce vomiting. Rinse mouth with water.

Figure 2. Emergency response procedures for different exposure routes.

For any significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) of the compound or a similar one to the medical personnel.[13] In case of a spill, evacuate the area, and if it is safe to do so, contain the spill with an inert absorbent material and dispose of it as hazardous waste.[13][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.